IBZM
Description
The exact mass of the compound Iolopride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPFCFJURGKAX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144235 | |
| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-06-2 | |
| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOLOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5D4ZN1JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to [¹²³I]IBZM: A Dopamine D₂/D₃ Receptor Antagonist for SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [¹²³I]IBZM (Iodobenzamide), a critical radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging. [¹²³I]this compound is a high-affinity antagonist for dopamine D₂ and D₃ receptors, making it an invaluable tool for the in vivo quantification and assessment of dopamine receptor availability in the central nervous system. This document details its mechanism of action, presents key quantitative binding data, outlines established experimental protocols, and provides visual representations of its associated signaling pathways and experimental workflows. The information herein is intended to support researchers and clinicians in the application of [¹²³I]this compound for investigating neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and other conditions associated with dopaminergic dysfunction.
Introduction to [¹²³I]this compound
[¹²³I]this compound, with the chemical name (S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, is a substituted benzamide derivative.[1][2] Labeled with the gamma-emitting isotope Iodine-123, it serves as a radiotracer for the non-invasive imaging of striatal dopamine D₂ receptors using SPECT.[1][3] Its high specificity and affinity for these receptors allow for the reliable quantification of receptor density, which is crucial in the differential diagnosis of Parkinsonian syndromes and in the study of various psychiatric disorders.[3][4]
Mechanism of Action
[¹²³I]this compound functions as a competitive antagonist at postsynaptic dopamine D₂ and D₃ receptors.[5][6] Upon intravenous administration, it crosses the blood-brain barrier and binds specifically to D₂/D₃ receptors, primarily in the basal ganglia.[3][7] The extent of [¹²³I]this compound binding is proportional to the density of available D₂/D₃ receptors. In conditions where endogenous dopamine levels are high, there is increased competition for binding sites, which can be observed as a reduction in the [¹²³I]this compound signal.[6] This principle allows for indirect measurement of synaptic dopamine levels.
The D₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] By blocking this receptor, [¹²³I]this compound prevents this downstream signaling cascade.
Dopamine D₂ Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D₂ receptor, which is inhibited by [¹²³I]this compound.
Quantitative Data
The binding characteristics of [¹²³I]this compound have been quantified in various studies. The following tables summarize key binding affinity (Kd) and maximal binding capacity (Bmax) values, as well as in vivo uptake ratios.
Table 1: In Vitro Binding Affinity of [¹²³I]this compound
| Species | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat | Striatal Membranes | 0.28 | Not Reported | [2] |
| Rat | Striatum | 0.426 ± 0.082 | 480 ± 22 | [7] |
| Human | Putamen & Caudate Nucleus | 0.49 | Not Reported | [2] |
Table 2: In Vivo Striatal Uptake Ratios of [¹²³I]this compound
| Species | Ratio | Time Post-Injection | Value | Reference |
| Rat | Striatum-to-Cerebellum | 2 hours | 6.9 | [2] |
| Monkey | Basal Ganglia-to-Cerebellum | 2 hours | 4.93 | [7] |
| Human (Control) | Basal Ganglia-to-Frontal Cortex | 90 minutes | 1.48 ± 0.10 | [3] |
| Human (Control) | Basal Ganglia-to-Frontal Cortex | 2 hours | 1.55 ± 0.05 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of [¹²³I]this compound in research. Below are outlines of typical in vitro and in vivo experimental protocols.
In Vitro Receptor Binding Assay
This protocol is adapted from studies quantifying the binding of [¹²³I]this compound to striatal membranes.
-
Tissue Preparation:
-
Excise striatal tissue from the brain of the subject species (e.g., rat) on ice.
-
Homogenize the tissue in an ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 20,000 g for 20 minutes.
-
Resuspend the resulting pellet in the same buffer and centrifuge again to wash the membranes.
-
Resuspend the final pellet in an assay buffer containing: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Determine the protein concentration of the final homogenate using a standard method (e.g., Lowry assay).[9]
-
-
Binding Assay:
-
Incubate a fixed amount of the membrane preparation (e.g., 40-60 µg of protein) with varying concentrations of [¹²⁵I]this compound (for saturation experiments) or a fixed concentration of [¹²⁵I]this compound with varying concentrations of a competing ligand (for competition experiments).
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the concentration of [¹²⁵I]this compound and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and analyze to determine the IC₅₀, which can be converted to a Ki value.
-
In Vivo SPECT Imaging Protocol
This protocol outlines a typical procedure for human SPECT imaging with [¹²³I]this compound.
-
Patient Preparation:
-
To prevent uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent, such as Lugol's solution, prior to the injection of the radiotracer.[5]
-
Ensure the patient is in a quiet, resting state to minimize fluctuations in endogenous dopamine levels.
-
-
Radiotracer Administration and Imaging:
-
Administer a bolus intravenous injection of 185-200 MBq of [¹²³I]this compound.[1][3]
-
Allow for a period of uptake and distribution of the tracer. Imaging is typically initiated 90 to 120 minutes post-injection, as specific binding in the basal ganglia reaches a plateau around 60 minutes.[1][3][10]
-
Acquire SPECT data using a gamma camera equipped with a high-resolution collimator.[11]
-
Image acquisition parameters may include a 128x128 matrix, 60-64 projections, and an acquisition time of 20-30 seconds per projection.[11]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired projection data using filtered back-projection with a Butterworth filter.[3]
-
Apply attenuation correction to the reconstructed images.
-
Define regions of interest (ROIs) over the striatum (target region) and a reference region with negligible D₂ receptor density, such as the frontal cortex or cerebellum.[3][12]
-
Calculate the specific binding ratio, often expressed as the ratio of activity in the basal ganglia to the frontal cortex (BG/FC). This ratio serves as an index of D₂/D₃ receptor availability.[1][6]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical [¹²³I]this compound SPECT study.
Conclusion
[¹²³I]this compound remains a cornerstone radiopharmaceutical for the in vivo investigation of the dopamine D₂/D₃ receptor system. Its well-characterized mechanism of action, high binding affinity, and established imaging protocols make it an indispensable tool in both clinical neurology and psychiatric research. This guide provides the foundational technical information required for the effective and informed use of [¹²³I]this compound, from understanding its interaction with the D₂ receptor signaling pathway to implementing robust experimental procedures and interpreting quantitative data. Continued application of this imaging agent will undoubtedly contribute to a deeper understanding of the pathophysiology of dopaminergic disorders and aid in the development of novel therapeutic interventions.
References
- 1. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (this compound) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodobenzamide - Wikipedia [en.wikipedia.org]
- 5. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]
- 6. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of [123I]this compound: a potential CNS D-2 dopamine receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine D2 receptor SPECT imaging [inis.iaea.org]
- 11. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]
- 12. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to IBZM as a Dopamine D2 Receptor SPECT Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodobenzamide (IBZM), specifically its S-isomer, is a highly selective and potent dopamine D2 receptor antagonist. When radiolabeled with iodine-123 ([¹²³I]this compound), it serves as a crucial radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of the brain. This technique allows for the in-vivo visualization and quantification of dopamine D2 receptors, providing valuable insights into the pathophysiology of various neuropsychiatric disorders and aiding in the development of novel therapeutics targeting the dopaminergic system. This guide provides a comprehensive overview of the core technical aspects of using [¹²³I]this compound as a SPECT ligand, including its binding characteristics, detailed experimental protocols, and the underlying signaling pathways.
Core Properties of this compound
[¹²³I]this compound is characterized by its high affinity and specificity for the D2 subtype of dopamine receptors, making it a reliable tool for studying the integrity of the postsynaptic dopaminergic system. Its favorable pharmacokinetic properties allow for high-quality SPECT imaging.
Quantitative Binding Data
The following table summarizes key quantitative binding parameters of this compound for the dopamine D2 receptor, compiled from various in vitro and in vivo studies. These values are essential for kinetic modeling and interpretation of SPECT imaging data.
| Parameter | Value | Species | Tissue/System | Reference |
| Ki (nM) | 0.20 - 1.1 | Rat | Striatum | [1] |
| IC₅₀ (nM) | ~1.5 | Rat | Striatum | [2] |
| Bmax (fmol/mg protein) | 480 ± 22 | Rat | Striatum (in vitro) | [1][3] |
| Bmax (pmol/g) | Varies by region and age | Human | Striatum (in vivo SPECT) | [4] |
| Kd (nM) | 0.426 ± 0.082 | Rat | Striatum (in vitro) | [1][3] |
Experimental Protocols
Detailed and standardized protocols are critical for ensuring the reliability and reproducibility of [¹²³I]this compound SPECT studies. This section outlines the key experimental procedures, from radiopharmaceutical preparation to image analysis.
Radiolabeling of this compound with Iodine-123
The preparation of [¹²³I]this compound involves the electrophilic radioiodination of its precursor, (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide.
Materials:
-
(S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (precursor)
-
Sodium [¹²³I]iodide
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Sodium metabisulfite (stopping agent)
-
Phosphate buffer (pH 7.4)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Ethanol
-
Sterile saline
Procedure:
-
To a sterile vial containing the precursor dissolved in a small volume of ethanol, add the sodium [¹²³I]iodide solution in phosphate buffer.
-
Initiate the radioiodination reaction by adding the oxidizing agent.
-
Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.
-
Quench the reaction by adding sodium metabisulfite solution.
-
Purify the [¹²³I]this compound from unreacted [¹²³I]iodide and other impurities using an SPE cartridge.
-
Wash the cartridge with sterile water to remove unreacted iodide.
-
Elute the purified [¹²³I]this compound from the cartridge with ethanol.
-
Evaporate the ethanol under a stream of nitrogen.
-
Reconstitute the final product in sterile saline for injection.
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration to subjects.
| Test | Method | Specification |
| Radionuclidic Purity | Gamma-ray spectrometry | > 99.9% ¹²³I |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | > 95% [¹²³I]this compound |
| pH | pH meter or pH-indicator strips | 5.0 - 7.5 |
| Sterility | Incubation in culture media | No microbial growth |
| Apyrogenicity (Endotoxins) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |
Patient Preparation
Proper patient preparation is crucial for minimizing artifacts and ensuring accurate imaging results.
-
Thyroid Blockade: To prevent the uptake of free [¹²³I]iodide by the thyroid gland, administer a blocking agent such as potassium iodide or Lugol's solution at least one hour before the radiotracer injection[4].
-
Medication Review: A thorough review of the patient's current medications is necessary. Drugs that interact with the dopamine D2 receptor (e.g., antipsychotics, certain antiemetics) should be discontinued for an appropriate period before the scan, as determined by their pharmacokinetic properties.
-
Patient Comfort: The patient should be comfortably positioned to minimize movement during the scan. A quiet and dimly lit room is recommended during the uptake phase to ensure a baseline neurological state[5].
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure and potential risks.
SPECT Data Acquisition
The acquisition parameters should be optimized to achieve a balance between image quality and acquisition time.
Typical Acquisition Parameters for a Dual-Head SPECT System:
-
Radiotracer Dose: Intravenous injection of 111-185 MBq (3-5 mCi) of [¹²³I]this compound[4].
-
Uptake Time: Imaging is typically performed 1.5 to 2 hours post-injection to allow for optimal striatal uptake and clearance from non-target tissues.
-
Collimator: Low-energy, high-resolution (LEHR) collimators are recommended.
-
Energy Window: A 15-20% energy window centered at the 159 keV photopeak of ¹²³I.
-
Matrix Size: 128 x 128 pixels.
-
Rotation: 360° rotation (180° per detector).
-
Projections: 60-120 projections, with an acquisition time of 20-40 seconds per projection.
-
Acquisition Mode: Step-and-shoot or continuous acquisition.
Image Reconstruction
Iterative reconstruction algorithms are generally preferred over filtered back-projection as they can better model the physical factors of imaging and improve image quality.
Recommended Reconstruction Method:
-
Algorithm: Ordered Subsets Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm[6][7].
-
Parameters: The choice of the number of iterations and subsets is a trade-off between image contrast and noise. Typical starting points are 8-10 subsets and 2-4 iterations.
-
Corrections: Attenuation correction (using a CT-based attenuation map if available) and scatter correction are essential for accurate quantification.
-
Post-filtering: A post-reconstruction filter (e.g., Butterworth or Gaussian) can be applied to reduce image noise.
Visualizations
Dopamine D2 Receptor Signaling Pathway with this compound Antagonism
Caption: this compound acts as an antagonist at the D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase.
Experimental Workflow for [¹²³I]this compound SPECT Imaging
Caption: A streamlined workflow for clinical or research use of [¹²³I]this compound SPECT, from synthesis to interpretation.
Conclusion
[¹²³I]this compound SPECT imaging is a powerful and well-established technique for the in-vivo assessment of dopamine D2 receptors. Its application in research and clinical settings has significantly advanced our understanding of neuropsychiatric disorders. Adherence to detailed and standardized protocols, as outlined in this guide, is paramount for obtaining high-quality, reproducible, and quantifiable data. This, in turn, will facilitate the reliable use of [¹²³I]this compound as a biomarker in drug development and for a deeper understanding of the role of the dopaminergic system in health and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleanord.fr [nucleanord.fr]
- 6. Optimization of Ordered Subset Expectation Maximization Parameters for Image Reconstruction in Tc-99m Methoxyisobutylisonitrile Myocardial Perfusion SPECT and Comparison with Corresponding Filtered Back Projection-Reconstructed Images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Iterative Reconstruction Method and Attenuation Correction in Brain Dopamine Transporter SPECT Using an Anthropomorphic Striatal Phantom - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Iodobenzamide (IBZM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodobenzamide (IBZM), a substituted benzamide, has emerged as a critical radioligand for the in-vivo imaging of dopamine D2 receptors using single-photon emission computed tomography (SPECT). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its synthesis, radiolabeling, and use in neuroscience research and clinical diagnostics. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a valuable resource for professionals in the field.
Introduction
Iodobenzamide, chemically known as (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, is a potent and selective antagonist of the dopamine D2 receptor.[1] Its development as a radiolabeled tracer, primarily with iodine-123 ([¹²³I]this compound), has revolutionized the non-invasive study of the dopaminergic system in the human brain.[2][3] SPECT imaging with [¹²³I]this compound allows for the quantification of D2 receptor density and occupancy, providing crucial insights into the pathophysiology of various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and other movement disorders.[2][4]
Synthesis and Radiolabeling
The synthesis of this compound and its subsequent radiolabeling are critical steps for its use as a SPECT tracer.
Chemical Synthesis of the Precursor
The synthesis of the precursor molecule, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM), is a multi-step process. A common synthetic route starts from 2,6-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of (S)-BZM
-
Activation of Carboxylic Acid: 2,6-dimethoxybenzoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI), to form an activated intermediate.
-
Amide Bond Formation: The activated acid is then reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to form the amide bond, yielding the desired BZM precursor.
-
Purification: The crude product is purified using column chromatography or recrystallization to obtain high-purity (S)-BZM.
Radiolabeling with Iodine-123
The radiolabeling of BZM to produce [¹²³I]this compound is typically achieved through an electrophilic radioiodination reaction.
Experimental Protocol: Radiolabeling of BZM with ¹²³I
-
Precursor Preparation: A solution of the (S)-BZM precursor is prepared in a suitable buffer, often a phosphate or acetate buffer.
-
Radioiodination: No-carrier-added [¹²³I]sodium iodide is added to the precursor solution in the presence of an oxidizing agent, such as chloramine-T or Iodogen®, to facilitate the electrophilic substitution of a hydrogen atom on the aromatic ring with iodine-123.
-
Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite.
-
Purification: The final [¹²³I]this compound product is purified from unreacted [¹²³I]iodide and other impurities using high-performance liquid chromatography (HPLC) or a solid-phase extraction cartridge (e.g., Sep-Pak C18).
-
Quality Control: The radiochemical purity and specific activity of the final product are determined using radio-HPLC and other analytical techniques.
Caption: Workflow for the synthesis and radiolabeling of [¹²³I]this compound.
In Vitro and In Vivo Pharmacology
The utility of this compound as a D2 receptor ligand is underpinned by its favorable pharmacological properties.
In Vitro Binding Assays
In vitro binding studies are essential to determine the affinity and selectivity of this compound for the dopamine D2 receptor.
Experimental Protocol: In Vitro D2 Receptor Binding Assay
-
Membrane Preparation: Crude membrane preparations are obtained from tissues rich in D2 receptors, such as the rat striatum or transfected cell lines expressing the human D2 receptor.
-
Saturation Binding: Membranes are incubated with increasing concentrations of [¹²³I]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., spiperone).
-
Competition Binding: Membranes are incubated with a fixed concentration of [¹²³I]this compound and increasing concentrations of unlabeled competitor drugs to determine their inhibitory constant (Ki).
-
Data Analysis: The binding data are analyzed using non-linear regression analysis to calculate Kd, Bmax, and Ki values.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Kd | 0.28 nM | Rat Striatum | [5] |
| Kd | 0.49 nM | Human Putamen and Caudate Nucleus | [5] |
| Bmax | Varies with tissue | ||
| Ki (Spiperone) | In the nanomolar range |
In Vivo Studies
In vivo studies in animal models and humans have confirmed the specific binding of [¹²³I]this compound to D2 receptors in the brain, particularly in the striatum.
Clinical Application: SPECT Imaging
[¹²³I]this compound SPECT is a valuable clinical tool for the differential diagnosis of parkinsonian syndromes and for research in other neuropsychiatric disorders.
Experimental Protocol: [¹²³I]this compound SPECT Imaging
-
Patient Preparation: Patients are typically advised to discontinue any medications that may interfere with dopamine receptor binding for a specified period before the scan. Thyroid uptake of free ¹²³I is blocked by oral administration of potassium iodide or perchlorate.[3]
-
Radiotracer Administration: A sterile, pyrogen-free solution of [¹²³I]this compound (typically 185 MBq) is administered intravenously.[2]
-
Image Acquisition: SPECT imaging is performed approximately 90-120 minutes after injection using a gamma camera equipped with a high-resolution collimator.[6] Data are acquired over 360 degrees in a step-and-shoot or continuous rotation mode.
-
Image Reconstruction: The acquired projection data are reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation correction is applied to improve quantitative accuracy.[6]
-
Data Analysis: Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the occipital cortex or cerebellum. The ratio of specific to non-specific binding is calculated, often expressed as the Basal Ganglia to Frontal Cortex (BG/FC) ratio or Striatum to Occipital Cortex (SO) ratio.[2][7]
Caption: Clinical workflow for [¹²³I]this compound SPECT imaging.
Quantitative Data from Clinical Studies
| Condition | Basal Ganglia / Frontal Cortex (BG/FC) Ratio (Mean ± SD) | Reference |
| Healthy Controls | 1.55 ± 0.05 | [2] |
| Idiopathic Parkinson's Syndrome (IPS) | 1.51 ± 0.05 | [2] |
| Parkinson's Syndromes (other etiologies) | 1.35 ± 0.11 | [2] |
| Asymptomatic Wilson's Disease | Normal | [2] |
| Symptomatic Wilson's Disease | Markedly Reduced | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous dopamine, this compound prevents this signaling cascade.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
Iodobenzamide has proven to be an invaluable tool in the field of neuroscience and nuclear medicine. Its high affinity and selectivity for the dopamine D2 receptor, coupled with the favorable imaging characteristics of iodine-123, have enabled significant advancements in our understanding and diagnosis of a range of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and clinicians working with this important radiopharmaceutical.
References
- 1. A simple method of preparation for [123I]-(S)-(-)-IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analyses of [123I]this compound SPECT for quantification of striatal dopamine D2 receptor binding: a critical evaluation of the single-scan approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Neurochemical Profile of [¹²³I]IBZM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurochemical properties of (S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, commonly known as [¹²³I]Iodobenzamide or [¹²³I]IBZM. As a selective dopamine D2/D3 receptor antagonist, [¹²³I]this compound has become an invaluable radioligand for in vivo imaging of the dopaminergic system using single-photon emission computed tomography (SPECT). This document details its binding characteristics, specificity, and the experimental protocols utilized in its scientific evaluation, presenting quantitative data in a clear, tabular format. Furthermore, it visualizes key experimental workflows and the associated signaling pathway to facilitate a deeper understanding of its application in neuroscience research and drug development.
Introduction
[¹²³I]this compound is a substituted benzamide that binds with high affinity to dopamine D2 and D3 receptors.[1] Its utility as a SPECT tracer stems from its ability to cross the blood-brain barrier and specifically accumulate in brain regions rich in these receptors, most notably the striatum.[2][3] This allows for the non-invasive quantification of D2/D3 receptor density and occupancy, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[4][5][6]
Neurochemical Properties
Binding Affinity and Specificity
[¹²³I]this compound exhibits high affinity for both dopamine D2 and D3 receptors.[1] In vitro studies have consistently demonstrated its potent and selective binding to these receptor subtypes.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Human Dopamine D2(short) | [³H]Spiperone | Clonal cell line membranes | 1.6 | [1] |
| Human Dopamine D3 | [³H]7-OH-DPAT | Clonal cell line membranes | 2.2 | [1] |
| Human Dopamine D1(A) | [³H]SCH-23390 | Clonal cell line membranes | No binding | [1] |
| Human Dopamine D4(4.2) | [³H]Spiperone | Clonal cell line membranes | No binding | [1] |
| Human Dopamine D5 | [³H]SCH-23390 | Clonal cell line membranes | No binding | [1] |
Table 2: In Vitro Binding Characteristics of [¹²⁵I]this compound in Rat Striatum
| Parameter | Value |
| Kd | 0.426 ± 0.082 nM[2] |
| Bmax | 480 ± 22 fmol/mg of protein[2] |
Competition binding assays have further elucidated the specificity of [¹²³I]this compound. The rank order of potency for various ligands in displacing [¹²⁵I]this compound binding in rat striatum is as follows: spiperone > S(-)this compound >> R(+)this compound ≥ S(-)BZM > dopamine > ketanserin > SCH-23390 >> propranolol, norepinephrine, serotonin.[2] This profile confirms its high selectivity for dopamine D2-like receptors over other receptor types.
In Vivo Characteristics
Following intravenous injection, [¹²³I]this compound readily enters the brain and demonstrates specific uptake in dopamine D2/D3 receptor-rich regions. The striatum-to-cerebellum ratio is a commonly used metric to quantify specific binding, as the cerebellum is considered to have a negligible density of D2 receptors and thus serves as a proxy for non-specific binding.
Table 3: In Vivo Uptake of [¹²³I]this compound
| Species | Brain Region Ratio | Time Post-Injection | Ratio Value | Reference |
| Rat | Striatum-to-Cerebellum | 5 min | 1.5 | [7] |
| Rat | Striatum-to-Cerebellum | 2 h | 6.9 | [7] |
| Monkey | Basal Ganglia-to-Cerebellum | 120 min | 4.93 | [2] |
| Human (Controls) | Basal Ganglia-to-Frontal Cortex | 90 min | 1.48 ± 0.10 | [4] |
| Human (Idiopathic Parkinson's) | Basal Ganglia-to-Frontal Cortex | 90 min | 1.44 ± 0.10 | [4] |
| Human (Secondary Parkinsonism) | Basal Ganglia-to-Frontal Cortex | 90 min | 1.25 ± 0.10 | [4] |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a compound for dopamine D2/D3 receptors using [¹²³I]this compound.
Methodology:
-
Membrane Preparation: Striatal tissue from rats or humans is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet, containing the crude membrane fraction, is resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [¹²³I]this compound and varying concentrations of the competing unlabeled ligand. Non-specific binding is determined in the presence of a high concentration of a potent D2 antagonist like spiperone or unlabeled this compound.[2][7]
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the competing ligand is then determined by non-linear regression analysis of the competition curve using the Cheng-Prusoff equation.
In Vivo SPECT Imaging
This protocol describes a typical workflow for performing [¹²³I]this compound SPECT imaging in human subjects.
Methodology:
-
Subject Preparation: Prior to the scan, subjects are administered a thyroid-blocking agent, such as Lugol's solution or potassium iodide, to minimize radiation exposure to the thyroid gland from free radioiodine.[8]
-
Radiotracer Administration and Uptake: A sterile, apyrogenic dose of [¹²³I]this compound (typically 185-200 MBq) is administered intravenously.[4][8] A waiting period of approximately 90 to 120 minutes allows for sufficient uptake in the striatum and washout from non-target tissues.[2][4]
-
SPECT Data Acquisition: Data is acquired using a gamma camera equipped with a medium or high-resolution collimator.[9] Projections are typically acquired over 360 degrees.
-
Image Reconstruction and Analysis: The acquired projection data is reconstructed into transverse slices. Attenuation correction is applied to improve quantitative accuracy.[4] Regions of interest (ROIs) are drawn over the striatum (target region) and a reference region (e.g., cerebellum or frontal cortex) to calculate the specific binding ratio.[4][8][10]
Signaling Pathway
[¹²³I]this compound acts as an antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family. By binding to these receptors, [¹²³I]this compound blocks the effects of endogenous dopamine. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
[¹²³I]this compound is a well-characterized and highly specific radioligand for the in vivo imaging of dopamine D2 and D3 receptors. Its favorable neurochemical properties, including high affinity and specificity, have established it as a cornerstone in the study of dopaminergic neurotransmission in both health and disease. The standardized experimental protocols for its use in in vitro and in vivo studies allow for reproducible and quantitative assessment of D2/D3 receptor availability. This technical guide provides a foundational resource for researchers and clinicians utilizing [¹²³I]this compound to further unravel the complexities of the dopaminergic system and to aid in the development of novel therapeutic strategies for a range of neuropsychiatric disorders.
References
- 1. SPECT tracer [(123)I]this compound has similar affinity to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of [123I]this compound: a potential CNS D-2 dopamine receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (this compound) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Striatal dopamine D₂/₃ receptors in medication-naïve schizophrenia: an [¹²³I] this compound SPECT study - UCL Discovery [discovery.ucl.ac.uk]
- 6. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]
- 9. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]
- 10. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of IBZM Binding Affinity: A Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of iodobenzamide (IBZM) binding affinity, with a focus on its interaction with the dopamine D2 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and the development of novel therapeutics. This document details experimental protocols, presents quantitative binding data, and visualizes key pathways and workflows.
Introduction to this compound and the Dopamine D2 Receptor
(S)-(-)-IBZM is a substituted benzamide that acts as a high-affinity antagonist for the dopamine D2 receptor. Due to this property, radiolabeled forms of this compound, particularly with iodine-123 ([¹²³I]this compound) and iodine-125 ([¹²⁵I]this compound), are valuable tools for the in vitro and in vivo study of D2 receptors. [¹²³I]this compound is notably used as a radiotracer for Single Photon Emission Computed Tomography (SPECT) to image D2 receptors in the human brain. The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological profile and for the development of new drugs targeting the dopaminergic system.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of D2 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.
Quantitative Binding Data
The binding affinity of this compound and the density of its binding sites can be quantified using various in vitro assays. The key parameters are the equilibrium dissociation constant (Kd), the maximum binding capacity (Bmax), and the inhibition constant (Ki).
This compound Binding Affinity (Kd) and Density (Bmax)
Saturation binding experiments with [¹²⁵I]this compound are performed to determine its Kd and Bmax at the dopamine D2 receptor in different tissues.
| Radioligand | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| S-(-)-[¹²⁵I]this compound | Rat Striatum | 0.426 ± 0.082 | 480 ± 22 | [1] |
| [¹²³I]this compound | Rat Striatum | 0.28 | Not Reported | [2] |
| [¹²⁵I]-IBZM | Bovine Caudate | 3.1 ± 0.62 | 373 ± 51 | [3] |
| [¹²⁵I]-IBZM | Mouse Caudate | 0.56 (from kinetics) | Not Reported | [3] |
| [¹²³I]this compound | Human Putamen & Caudate | 0.49 | Not Reported | [2] |
Competitive Binding of Ligands at the D2 Receptor
Competitive binding assays are used to determine the affinity (Ki) of other compounds for the D2 receptor by measuring their ability to displace a radioligand like [¹²⁵I]this compound or [³H]spiperone.
| Competing Ligand | Radioligand | Tissue/System | Ki (nM) |
| Spiperone | [¹²⁵I]this compound | Rat Striatum | > S(-)this compound |
| S(-)this compound | [¹²⁵I]this compound | Rat Striatum | >> R(+)this compound |
| R(+)this compound | [¹²⁵I]this compound | Rat Striatum | ≥ S(-)BZM |
| S(-)BZM | [¹²⁵I]this compound | Rat Striatum | > Dopamine |
| Dopamine | [¹²⁵I]this compound | Rat Striatum | > Ketanserin |
| Ketanserin | [¹²⁵I]this compound | Rat Striatum | > SCH-23390 |
| SCH-23390 | [¹²⁵I]this compound | Rat Striatum | >> Propranolol |
| Propranolol | [¹²⁵I]this compound | Rat Striatum | > Norepinephrine |
| Norepinephrine | [¹²⁵I]this compound | Rat Striatum | > Serotonin |
| YM-09151-2 | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | 4 orders of magnitude lower than SCH-23390 |
| Spiperone | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | 4 orders of magnitude lower than SCH-23390 |
| SCH-23390 | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | High Ki |
| S(-)-IBZM | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | 10-fold more potent than R(+)-IBZM |
| Asenapine | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 0.344 |
| Olanzapine | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 1.6 |
| Risperidone | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 1.6 |
| Haloperidol | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 0.5 |
| Clozapine | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 100 |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of this compound binding affinity. The following are generalized protocols for key experiments.
Membrane Preparation from Brain Tissue (e.g., Striatum)
-
Tissue Homogenization: Dissect the brain region of interest (e.g., striatum) on ice. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer to a desired protein concentration.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]this compound.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Radioligand Addition: Add increasing concentrations of [¹²⁵I]this compound to the tubes.
-
Nonspecific Binding: To a parallel set of tubes, add a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled this compound) in addition to the increasing concentrations of [¹²⁵I]this compound to determine non-specific binding.
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of the unlabeled antagonist.
-
Nonspecific Binding: Radioactivity measured in the presence of the unlabeled antagonist.
-
Specific Binding: Total Binding - Nonspecific Binding.
-
Plot the specific binding against the concentration of [¹²⁵I]this compound. Fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax values.
-
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the D2 receptor.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Radioligand Addition: Add a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).
-
Competitor Addition: Add increasing concentrations of the unlabeled test compound.
-
Control Tubes:
-
Total Binding: Tubes with only the membrane preparation and [¹²⁵I]this compound.
-
Nonspecific Binding: Tubes with the membrane preparation, [¹²⁵I]this compound, and a high concentration of a standard D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation, Termination, and Measurement: Follow the same procedure as in the saturation binding assay (steps 4-7).
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for [¹²⁵I]this compound Radioligand Binding Assay
The following diagram illustrates the typical workflow for a radioligand binding assay to characterize this compound binding.
Caption: Workflow for [¹²⁵I]this compound radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of [¹²³I]IBZM: A Technical Guide to Animal Model Studies
This technical guide provides a comprehensive overview of the preclinical evaluation of [¹²³I]IBZM, a key radioligand for imaging dopamine D2 receptors. It is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research. This document synthesizes data from various animal model studies, detailing experimental protocols, quantitative data on receptor binding and biodistribution, and visual representations of the underlying biological and experimental frameworks.
Introduction to [¹²³I]this compound
(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, or [¹²³I]this compound, is a radioiodinated benzamide derivative with high affinity and specificity for the dopamine D2 receptor. Its utility as a single-photon emission computed tomography (SPECT) imaging agent has been established in numerous preclinical studies, providing a means to investigate the density and occupancy of D2 receptors in vivo. These studies are crucial for understanding the pathophysiology of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease, and for the development of novel therapeutic agents targeting the dopaminergic system.
In Vitro and In Vivo Binding Characteristics
Preclinical studies in rodent models have consistently demonstrated the high affinity and specificity of [¹²³I]this compound for dopamine D2 receptors.
Quantitative Binding Data
The following table summarizes key quantitative data from in vitro and in vivo studies, providing a comparative look at the binding properties of [¹²³I]this compound.
| Parameter | Animal Model | Value | Study Highlights |
| Kd (Dissociation Constant) | Rat Striatum | 0.426 ± 0.082 nM[1] | Demonstrates high binding affinity in vitro. |
| Bmax (Maximum Receptor Density) | Rat Striatum | 480 ± 22 fmol/mg protein[1] | Indicates a high density of D2 receptors in the striatum. |
| Striatum-to-Cerebellum Ratio (IV) | Rat | Higher than [¹²³I]Athis compound 2h post-injection[2] | Highlights favorable in vivo binding characteristics. |
| Striatum-to-Cerebellum Ratio (IV) | Mouse | 17.8 at 200 min post-injection[3] | Shows significant specific binding in a mouse model. |
| Striatum-to-Cerebellum Ratio (IP) | Mouse | 15.5 at 200 min post-injection[3] | Validates intraperitoneal injection as a viable alternative administration route. |
| Basal Ganglia-to-Cerebellum Ratio | Monkey | 4.93 at 120 min post-injection[1] | Confirms high specific binding in a non-human primate model. |
| Cortex-to-Cerebellum Ratio | Monkey | 1.44 at 120 min post-injection[1] | Indicates lower non-specific binding in cortical regions. |
| Striatal Equilibrium Ratio (V3'') | Rat | 1.42 ± 0.31 (baseline)[4] | Provides a baseline for in vivo receptor occupancy studies. |
| Striatal Equilibrium Ratio (V3'') | Rat | 0.54 ± 0.46 (post-haloperidol)[4] | Demonstrates blockade of D2 receptors by a known antagonist. |
| Striatal Equilibrium Ratio (V3'') | Rat | 0.98 ± 0.48 (post-methylphenidate)[4] | Shows competition with endogenous dopamine. |
Ligand Competition Studies
Competition assays have confirmed the specificity of [¹²³I]this compound for the dopamine D2 receptor. The rank order of potency for various ligands in displacing [¹²³I]this compound binding in rat striatum is as follows:
Spiperone > (S)-(-)-IBZM >> (R)-(+)-IBZM ≥ (S)-(-)-BZM > Dopamine > Ketanserin > SCH-23390 >> Propranolol, Norepinephrine, Serotonin[1]
This profile demonstrates the stereospecificity and high selectivity of [¹²³I]this compound for the D2 receptor over other neurotransmitter receptors.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in [¹²³I]this compound studies.
Radiosynthesis of [¹²³I]this compound
The preparation of [¹²³I]this compound for preclinical use is typically achieved through electrophilic radioiodination of its precursor, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (BZM).
-
Precursor: 50 µg of BZM in 50 µL of ethanol is mixed with a pH 2 buffer.
-
Radioiodination: High-purity Sodium [¹²³I]iodide in 0.1 M NaOH is added, followed by a diluted peracetic acid solution.
-
Reaction Conditions: The mixture is heated at 65°C for 14 minutes.
-
Purification: The final product is purified using solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (HPLC).
-
Quality Control: Radiochemical purity is assessed by radio-iTLC and radio-HPLC. A radiochemical purity of 98 ± 1% is typically achieved.
A simplified method involves a sealed-vial preparation followed by SEP-PAK C-18 cartridge purification, which can shorten the preparation time significantly.[5]
Caption: Radiosynthesis workflow for [¹²³I]this compound.
Animal Models and Administration
-
Animal Models: Sprague-Dawley and Wistar rats are commonly used for in vivo binding and biodistribution studies.[2] Transgenic mouse models, such as the R6/2 model for Huntington's disease, have also been employed.
-
Administration Routes: Both intravenous (IV) and intraperitoneal (IP) injections have been validated for [¹²³I]this compound administration. While IV injection leads to faster and higher brain uptake, IP injection is a viable alternative, particularly for longitudinal studies in mice.[3]
In Vivo Imaging and Biodistribution
-
Imaging Modality: Small-animal SPECT is the primary imaging technique for in vivo studies with [¹²³I]this compound.
-
Study Design: Baseline imaging is often followed by studies involving pre-treatment with pharmacological agents, such as the D2 receptor antagonist haloperidol or the dopamine transporter blocker methylphenidate, to assess receptor occupancy and competition with endogenous dopamine.[4]
-
Biodistribution Analysis: Following imaging or at specific time points post-injection, animals are sacrificed, and organs are harvested to determine the tissue distribution of radioactivity. The brain is typically dissected to measure uptake in specific regions like the striatum, cerebellum, and cortex.
Caption: General experimental workflow for in vivo [¹²³I]this compound studies.
Dopamine D2 Receptor Signaling and [¹²³I]this compound Binding
[¹²³I]this compound acts as an antagonist at the dopamine D2 receptor. In the brain, particularly in the striatum, endogenous dopamine competes with [¹²³I]this compound for binding to these receptors. This competition forms the basis for using [¹²³I]this compound to measure changes in synaptic dopamine levels.
Caption: Competitive binding of [¹²³I]this compound and dopamine to the D2 receptor.
Conclusion
The preclinical data for [¹²³I]this compound robustly support its use as a specific and high-affinity radioligand for the in vivo imaging of dopamine D2 receptors in animal models. The well-characterized binding properties, established experimental protocols, and the sensitivity of [¹²³I]this compound binding to endogenous dopamine levels make it an invaluable tool for neuroscience research and the development of CNS-active drugs. This guide provides a foundational resource for researchers aiming to incorporate [¹²³I]this compound imaging into their preclinical studies.
References
- 1. In vitro and in vivo evaluation of [123I]this compound: a potential CNS D-2 dopamine receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vivo dopamine D2 receptor binding of [(123)I]Athis compound and [(123)I]this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of intravenous and intraperitoneal [123I]this compound injection for dopamine D2 receptor imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method of preparation for [123I]-(S)-(-)-IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to IBZM for Imaging Dopamine Receptor Density in the Brain
This guide provides a comprehensive overview of (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide (this compound), a key radioligand for imaging dopamine D2-like receptor density in the brain. It covers the fundamental properties of this compound, detailed experimental protocols for its use, and quantitative data on its binding characteristics.
Introduction to this compound
Iodobenzamide (this compound) is a selective and high-affinity antagonist for dopamine D2 and D3 receptors.[1] Its radioiodinated forms, particularly with Iodine-123 ([¹²³I]-IBZM), are extensively used as tracers for Single Photon Emission Computed Tomography (SPECT) to visualize and quantify D2-like receptor distribution and density in the brain.[2] This makes it a valuable tool in neuroscience research and clinical studies, especially in the differential diagnosis of Parkinson's disease and other neurodegenerative disorders, as well as in schizophrenia research.[2]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-hydroxy-3-iodo-6-methoxybenzamide |
| Synonyms | Iolopride |
| Chemical Formula | C₁₅H₂₁IN₂O₃ |
| Molar Mass | 404.248 g·mol⁻¹ |
Dopamine D2 Receptor Signaling Pathway
This compound acts as an antagonist at D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, these receptors initiate a signaling cascade that primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling pathways.
Quantitative Data: Binding Affinity and Density
The binding of this compound to dopamine D2-like receptors is characterized by its dissociation constant (Kd), representing the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the density of the receptors in a given tissue.
| Radioligand | Species | Brain Region | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]-IBZM | Bovine | Caudate Nucleus | 3.1 ± 0.62 | 373 ± 51 | [2] |
| [¹²⁵I]-IBZM | Mouse | Caudate Nucleus | 0.56 (calculated) | - | [2] |
| [¹²⁵I]-IBZM | Rat | Striatum | 1.4 - 2.9 (in vivo) | 15 - 74 (pmol/g tissue) | [3] |
Experimental Protocols
The radiosynthesis of [¹²³I]-IBZM is a critical step for its use in SPECT imaging. A common method involves the electrophilic radioiodination of a suitable precursor.
Detailed Protocol for Quality Control:
-
Radiochemical Purity: Assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate [¹²³I]-IBZM from free radioiodine and other impurities.[4]
-
Radionuclidic Purity: Determined using gamma-ray spectroscopy to identify and quantify any contaminating radioisotopes.[5]
-
Sterility: The final product is passed through a 0.22 µm filter to ensure sterility.[4]
-
Apyrogenicity: Tested using the Limulus Amebocyte Lysate (LAL) test to detect bacterial endotoxins.
This protocol is used to determine the Kd and Bmax of this compound in brain tissue homogenates.
Materials:
-
[¹²⁵I]-IBZM
-
Brain tissue (e.g., rat striatum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound or another D2 antagonist (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation.
-
Incubation: Incubate the membrane homogenates with varying concentrations of [¹²⁵I]-IBZM in assay buffer. For each concentration, a parallel set of tubes containing a high concentration of unlabeled antagonist is included to determine non-specific binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.
This technique allows for the visualization and quantification of dopamine D2 receptor distribution in brain sections.[6]
Detailed Protocol:
-
Brain Sectioning: Freeze the brain tissue and cut thin (10-20 µm) sections using a cryostat. Mount the sections on microscope slides.[6]
-
Pre-incubation: Pre-incubate the slides in buffer to wash away endogenous dopamine.[6]
-
Incubation: Incubate the sections with a solution containing [¹²⁵I]-IBZM. A parallel set of slides is incubated with [¹²⁵I]-IBZM plus an excess of a non-radioactive D2 antagonist (e.g., haloperidol or unlabeled this compound) to determine non-specific binding.[6]
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.[6]
-
Drying: Dry the slides quickly.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiographic film along with radioactive standards of known concentrations.
-
Image Analysis: Scan the films or plates and quantify the receptor density in different brain regions by comparing the optical density of the brain sections to that of the standards.
Patient Preparation:
-
Thyroid blockade with potassium iodide or perchlorate to prevent uptake of free [¹²³I] by the thyroid gland.
-
Patients should be in a resting state in a quiet, dimly lit room before and during tracer uptake.
Image Acquisition:
-
Radiotracer: Intravenous injection of approximately 185 MBq of [¹²³I]-IBZM.
-
Acquisition Time: Imaging is typically performed 1-2 hours post-injection.
-
SPECT System: A multi-head SPECT camera equipped with high-resolution collimators is used.
-
Acquisition Parameters: A 128x128 matrix is commonly used with a sufficient number of projections (e.g., 60-120) over 360 degrees.
Image Analysis:
-
Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Region of Interest (ROI) Analysis: ROIs are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum or occipital cortex.
-
Quantification: The ratio of specific to non-specific binding is calculated. A common semi-quantitative measure is the ratio of counts in the striatum to the counts in the reference region.
Conclusion
This compound is a well-established and valuable radioligand for the in vivo and in vitro study of dopamine D2-like receptors. Its use in SPECT imaging provides crucial information for the diagnosis of movement disorders and for research into psychiatric conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and clinicians working with this important neuroimaging tool.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional brain measurement of Bmax and KD with the opiate antagonist cyclofoxy: equilibrium studies in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. Autoradiography [fz-juelich.de]
Understanding the Pharmacokinetics of [123I]IBZM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²³I]IBZM (Iodobenzamide) is a radiolabeled antagonist with high affinity and specificity for the dopamine D2 receptor. This property makes it a valuable tool in single-photon emission computed tomography (SPECT) for the in vivo imaging and quantification of D2 receptor density in the brain. Understanding the pharmacokinetic profile of [¹²³I]this compound is crucial for optimizing imaging protocols, ensuring patient safety, and accurately interpreting imaging data in both research and clinical settings. This guide provides a comprehensive overview of the pharmacokinetics of [¹²³I]this compound, including its distribution, metabolism, and elimination, supported by quantitative data and detailed experimental protocols.
Pharmacokinetic Profile of [123I]this compound
The pharmacokinetic profile of [¹²³I]this compound is characterized by its rapid brain uptake, specific binding to dopamine D2 receptors in the striatum, and subsequent clearance from the body.
Distribution
Following intravenous injection, [¹²³I]this compound is distributed throughout the body. A significant portion of the injected dose crosses the blood-brain barrier, with approximately 3.72% of the dose localizing in the brain within 2 hours post-injection[1]. The uptake in the brain then diminishes to 0.7% by 20 hours after injection[1]. The highest concentrations of the radiotracer are observed in the basal ganglia, an area rich in dopamine D2 receptors[1][2]. The ratio of activity in the basal ganglia to the cerebellum, a region with a low density of D2 receptors, can reach 4.93 at 120 minutes post-injection, indicating high specific binding[2].
Beyond the central nervous system, [¹²³I]this compound distributes to various organs. The highest absorbed radiation doses are typically received by the gallbladder wall, large intestinal walls, spleen, and the thyroid gland (despite blockage)[3][4].
Metabolism and Elimination
The metabolism of [¹²³I]this compound has not been extensively detailed in the available literature, but it is likely that the compound undergoes deiodination[5]. The primary route of elimination for the injected radioactivity is through urinary excretion. Studies have shown that over 40% of the injected dose is excreted in the urine within 24 hours, and this increases to over 60% by 48 hours post-injection[4][5].
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative data on the pharmacokinetics and dosimetry of [¹²³I]this compound.
Table 1: Brain Uptake and Distribution of [¹²³I]this compound
| Parameter | Value | Time Post-Injection | Reference |
| Brain Uptake (% of injected dose) | 3.72% | 2 hours | [1] |
| Brain Uptake (% of injected dose) | 0.7% | 20 hours | [1] |
| Basal Ganglia to Cerebellum Ratio | 4.93 | 120 minutes | [2] |
| Cortex to Cerebellum Ratio | 1.44 | 120 minutes | [2] |
Table 2: Radiation Dosimetry of [¹²³I]this compound in Adults
| Organ | Absorbed Dose (mGy/MBq) |
| Gallbladder Wall | 0.068 |
| Upper Large Intestine Wall | 0.057 |
| Lower Large Intestine Wall | 0.048 |
| Spleen | 0.041 |
| Kidneys | 0.031 |
| Liver | 0.026 |
| Brain | 0.020 |
| Effective Dose (mSv/MBq) | 0.034 [3][4] |
Table 3: Urinary Excretion of [¹²³I]this compound
| Time Post-Injection | Cumulative Urinary Excretion (% of injected dose) | Reference |
| 24 hours | >40% | [4][5] |
| 48 hours | >60% | [4][5] |
Experimental Protocols
The following sections detail the methodologies for key experiments involving [¹²³I]this compound.
Human SPECT Imaging Protocol
This protocol outlines the typical procedure for performing [¹²³I]this compound SPECT imaging in human subjects for the assessment of dopamine D2 receptor availability.
-
Subject Preparation:
-
Obtain informed consent from all subjects.
-
To minimize radiation exposure to the thyroid from free radioiodide, subjects are administered a thyroid-blocking agent, such as a saturated solution of potassium iodide (SSKI) or potassium perchlorate, prior to the injection of [¹²³I]this compound[4].
-
A review of concomitant medications is performed to identify any drugs that may interfere with dopamine D2 receptor binding[5].
-
-
Radiotracer Administration:
-
SPECT Data Acquisition:
-
SPECT imaging is typically performed 1 to 2 hours after the injection of the radiotracer[1].
-
The patient is positioned supine with their head comfortably immobilized to minimize motion artifacts.
-
Data is acquired using a rotating gamma camera system equipped with high-resolution collimators.
-
Acquisition parameters are optimized for the 159 keV photopeak of Iodine-123.
-
-
Image Reconstruction and Analysis:
-
The acquired projection data is reconstructed using standard algorithms, such as filtered back-projection or iterative reconstruction methods, with correction for attenuation and scatter.
-
Regions of interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with low D2 receptor density, such as the cerebellum.
-
The ratio of specific to non-displaceable binding is calculated to provide a semi-quantitative measure of D2 receptor availability.
-
Visualizations
Signaling Pathway of [123I]this compound
The primary mechanism of action of [¹²³I]this compound is its competitive binding to dopamine D2 receptors in the brain.
Caption: [¹²³I]this compound competitively blocks dopamine from binding to D2 receptors.
Experimental Workflow for [123I]this compound SPECT Imaging
The following diagram illustrates the typical workflow for a clinical or research study involving [¹²³I]this compound SPECT.
References
- 1. In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with iodine-123-IBZM in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dosimetry of iodine-123 iodobenzamide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
Foundational Research on [¹²³I]IBZM in Neuropsychiatric Disorders: A Technical Guide
This guide provides an in-depth overview of the foundational research and clinical applications of [¹²³I]Iodobenzamide ([¹²³I]IBZM), a critical radioligand for studying dopamine D2/D3 receptors in the central nervous system. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to [¹²³I]this compound
[¹²³I]this compound is a substituted benzamide that acts as a high-affinity antagonist for dopamine D2 and D3 receptors.[1] Its radioiodinated form, [¹²³I]this compound, is extensively used as a tracer in Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the density and occupancy of these receptors in the brain.[2][3] This technique has proven invaluable in elucidating the pathophysiology of various neuropsychiatric disorders where dopaminergic dysfunction is implicated, including schizophrenia and Parkinson's disease.[2][4]
Quantitative Data on [¹²³I]this compound Binding and Clinical Findings
The following tables summarize key quantitative data from foundational studies on [¹²³I]this compound, providing insights into its binding characteristics and clinical utility.
Table 1: [¹²³I]this compound Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |
| Dopamine D2S | This compound | 1.6 | Clonal Cell Lines | [1] |
| Dopamine D3 | This compound | 2.2 | Clonal Cell Lines | [1] |
| Dopamine D1A | This compound | No significant binding | Clonal Cell Lines | [1] |
| Dopamine D5 | This compound | No significant binding | Clonal Cell Lines | [1] |
| Dopamine D4.2 | This compound | No significant binding | Clonal Cell Lines | [1] |
Table 2: Clinical [¹²³I]this compound SPECT Findings in Neuropsychiatric Disorders
| Disorder | Finding | Quantitative Measure | Significance | Reference |
| Schizophrenia (medication-naïve) | No significant difference in D2/D3 receptor availability compared to healthy controls. | Mean specific striatal binding difference = 0.001 (95% CI -0.11 to 0.11) | p = 0.99 | [5] |
| Parkinson's Disease (Idiopathic) | No significant difference in striatal this compound binding compared to controls. | BG/FC Ratio: 1.51 ± 0.05 vs. 1.55 ± 0.05 in controls | Not significant | [2] |
| Parkinsonian Syndromes (other etiologies) | Significantly lower striatal this compound binding compared to controls and Idiopathic Parkinson's. | BG/FC Ratio: 1.35 ± 0.11 | p < 0.001 | [2] |
| Wilson's Disease (with neurological symptoms) | Markedly reduced striatal this compound binding. | Qualitative assessment | - | [2] |
Table 3: Predictive Value of [¹²³I]this compound SPECT in Parkinsonism
| Condition | Outcome Predicted | Sensitivity | Specificity | Reference |
| De novo Parkinsonism | Response to apomorphine | - | - | [6] |
| De novo Parkinsonism | Response to dopamimetic therapy | - | - | [6] |
| Idiopathic Parkinson's vs. other Parkinsonian Syndromes | Discrimination | 100% | 83% | [2] |
Experimental Protocols
Clinical [¹²³I]this compound SPECT Imaging Protocol
This section outlines a generalized protocol for performing a clinical [¹²³I]this compound SPECT scan for the assessment of striatal dopamine D2/D3 receptor availability.
Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure.[5]
-
Medication Review: Patients should ideally be free of any medications that could interfere with dopamine receptor binding. A washout period may be necessary, and this should be determined in consultation with the referring physician.
-
Pre-Scan Environment: To minimize environmental influences on the dopamine system, the patient should rest in a quiet, dimly lit room before and after the tracer injection.[7] Speaking, reading, and movement should be minimized.[7]
-
Fasting: Fasting for at least 6 hours prior to the scan is often recommended to ensure an empty stomach, which can be important if sedation is required.[8]
-
Hydration: Adequate hydration is important to facilitate the clearance of the radiotracer.[9]
Radiotracer Administration and Data Acquisition:
-
Radiotracer: An intravenous bolus injection of approximately 185 MBq (5 mCi) of [¹²³I]this compound is administered.[2][10]
-
Uptake Period: A period of 1.5 to 3 hours (preferably 2 hours) is allowed for the radiotracer to reach pseudo-equilibrium in the brain.[11]
-
Patient Positioning: The patient is positioned supine on the scanner bed with their head comfortably immobilized to prevent motion artifacts.
-
SPECT Acquisition: A dual-head gamma camera equipped with a high-resolution collimator is used.[10] Data is acquired over 360 degrees in a step-and-shoot mode, with 60-64 projections and an acquisition time of 30-40 minutes.[10][12] The acquisition matrix is typically 128x128.[10]
Image Processing and Analysis:
-
Image Reconstruction: The acquired projection data are reconstructed using filtered back-projection with appropriate filters (e.g., Butterworth or Metz) and corrections for attenuation and scatter.[13][14]
-
Region of Interest (ROI) Definition: ROIs are drawn over the striatum (caudate and putamen) and a reference region with negligible D2/D3 receptor density, such as the frontal cortex or occipital cortex.[2][15] This can be done manually or using automated, template-based methods.[16]
-
Quantitative Analysis: The primary outcome measure is the specific-to-nonspecific binding ratio, often calculated as the Striatal-to-Frontal Cortex (ST/FC) or Striatal-to-Occipital Cortex (ST/OC) ratio.[2][13][15] This ratio serves as an index of dopamine D2/D3 receptor availability.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[17][18] Their activation by dopamine initiates a signaling cascade that modulates neuronal activity. This compound acts as an antagonist, blocking this pathway at the receptor level.
Experimental Workflow for a Clinical [¹²³I]this compound SPECT Study
The following diagram illustrates the typical workflow for a clinical research study investigating dopamine D2/D3 receptor availability using [¹²³I]this compound SPECT.
Conclusion
[¹²³I]this compound continues to be a cornerstone in the investigation of neuropsychiatric disorders. Its ability to quantify dopamine D2/D3 receptor availability provides a valuable in vivo biomarker for differential diagnosis, prediction of treatment response, and understanding the neurobiological underpinnings of these complex illnesses. The standardized protocols and quantitative analysis methods outlined in this guide are essential for ensuring the reliability and comparability of data across different research centers and clinical trials, ultimately advancing the development of novel therapeutics targeting the dopaminergic system.
References
- 1. SPECT tracer [(123)I]this compound has similar affinity to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Role of SPECT Functional Neuroimaging in Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPECT Molecular Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]this compound and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleanord.fr [nucleanord.fr]
- 8. choa.org [choa.org]
- 9. cerescan.com [cerescan.com]
- 10. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. assets.mater.ie [assets.mater.ie]
- 13. 123I-IBZM SPECT: reconstruction methodology and results in parkinsonism and dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 123I-IBZM SPECT: Reconstruction methodology and results in Parkinsonism and dystonia [inis.iaea.org]
- 15. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for [¹²³I]IBZM SPECT Imaging in Human Subjects
These application notes provide a detailed protocol for conducting Single Photon Emission Computed Tomography (SPECT) imaging using [¹²³I]Iodobenzamide ([¹²³I]IBZM) in human subjects. This technique is a valuable tool for the in vivo imaging and quantification of dopamine D2/D3 receptors in the brain. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
[¹²³I]this compound is a radiolabeled benzamide that acts as a selective antagonist for dopamine D2 and D3 receptors. SPECT imaging with this tracer allows for the non-invasive assessment of the density and availability of these receptors in various brain regions, particularly the striatum. This technique is instrumental in neuroscience research and clinical trials for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2][3][4]
Experimental Protocols
Subject Preparation
Prior to the imaging session, it is crucial to prepare the subject to ensure both safety and image quality.
-
Thyroid Blockade: To minimize the uptake of free radioiodine by the thyroid gland, subjects should receive a thyroid-blocking agent. This is typically administered orally before the injection of [¹²³I]this compound.[5]
-
Agent: Lugol's solution (9 ml) or other appropriate iodine-based agents.[5]
-
Administration Time: Shortly before the radiotracer injection.
-
-
Medication Review: A thorough review of the subject's current medications is necessary. Drugs that may interfere with dopamine D2/D3 receptor binding, such as antipsychotics or certain antidepressants, should be discontinued for an appropriate washout period, as determined by the study's principal investigator and clinical team.
-
Informed Consent: All subjects must provide written informed consent after a complete explanation of the study procedures and potential risks, in accordance with the guidelines of the local Institutional Review Board or Ethics Committee.[5]
-
Environment: The subject should be in a quiet and comfortable environment during the radiotracer uptake period to minimize potential confounding effects of environmental stimuli on the dopaminergic system.[5]
Radiotracer Administration
The administration of [¹²³I]this compound should be performed by trained personnel in a controlled setting.
-
Dosage: A standard intravenous injection of 185 MBq (5 mCi) of [¹²³I]this compound is typically administered.[3][5][6]
-
Injection Procedure:
SPECT Image Acquisition
Image acquisition parameters can be optimized based on the specific scanner and research question. The following provides a general guideline.
-
Scanner: A multi-head (preferably dual-head) rotating gamma camera equipped with a high-resolution collimator is recommended.[7]
-
Imaging Time Points:
-
Dynamic Imaging (Optional): Dynamic acquisition can be performed immediately following injection (e.g., 0-20 minutes) to assess the initial uptake and distribution of the radiotracer.[6]
-
Static Imaging: Static SPECT scans are typically acquired when the specific binding in the striatum is near its peak, which is approximately 120 minutes (2 hours) post-injection.[3][5]
-
-
Acquisition Parameters:
Image Reconstruction and Processing
-
Reconstruction Algorithm: Filtered back-projection is a common method for reconstructing the raw projection data into transverse, coronal, and sagittal slices.[6]
-
Attenuation Correction: Correction for photon attenuation is recommended to improve the accuracy of quantification.
-
Image Alignment: If available, co-registration with the subject's anatomical MRI can aid in the precise delineation of regions of interest.[5]
Data Analysis and Quantification
The primary outcome measure in [¹²³I]this compound SPECT studies is the specific binding of the radiotracer in the striatum, which reflects the density of available dopamine D2/D3 receptors.
-
Region of Interest (ROI) Definition:
-
An experienced analyst, blinded to the clinical status of the subjects, should manually draw or use an automated method to define ROIs on the reconstructed SPECT images.[5]
-
Key ROIs include the striatum (caudate and putamen) and a reference region with negligible dopamine D2/D3 receptor density, such as the frontal cortex or cerebellum.[3][5][6]
-
-
Quantification Method: A common and straightforward method for quantification is the calculation of the ratio of specific to non-specific binding.[3][5]
-
Formula: Specific Striatal Binding Ratio = (Mean counts in Striatal ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI.[5]
-
This ratio provides a semi-quantitative index of dopamine D2/D3 receptor availability.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the described protocol.
| Parameter | Value | Reference |
| Radiotracer | [¹²³I]Iodobenzamide ([¹²³I]this compound) | [1][2][3][4] |
| Administered Dose | 185 MBq (5 mCi) | [3][5][6] |
| Route of Administration | Intravenous | [5][6] |
| Thyroid Blockade Agent | Lugol's Solution (9 ml) | [5] |
| Uptake Period | ~120 minutes | [3][5] |
Table 1: Radiotracer Administration Protocol
| Parameter | Specification | Reference |
| Gamma Camera | Multi-head SPECT scanner | [7] |
| Collimator | High-Resolution | [7] |
| Matrix Size | 128 x 128 | [7] |
| Number of Projections | 60-64 | [7] |
| Acquisition Mode | Step-and-shoot | [7] |
| Time per Projection | 30 seconds | [7] |
| Reconstruction | Filtered Back-Projection | [6] |
Table 2: SPECT Acquisition and Reconstruction Parameters
| Parameter | Description | Reference |
| Target Region of Interest (ROI) | Striatum (Caudate, Putamen) | [5] |
| Reference Region of Interest (ROI) | Frontal Cortex or Cerebellum | [3][5][6] |
| Quantification Metric | Specific Binding Ratio: (Striatum - Reference) / Reference | [5] |
Table 3: Data Analysis and Quantification
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for a [¹²³I]this compound SPECT imaging study.
Caption: Workflow for [¹²³I]this compound SPECT Imaging.
Dopamine D2 Receptor Signaling Pathway
This diagram provides a simplified overview of the dopamine D2 receptor signaling pathway, which is the target of [¹²³I]this compound.
Caption: Simplified Dopamine D2 Receptor Signaling.
References
- 1. 123I-iodobenzamide-SPECT in 83 patients with de novo parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 123I-iodobenzamide-SPECT predicts dopaminergic responsiveness in patients with de novo parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor imaging with I-123 this compound in patients with Parkinson Disease [inis.iaea.org]
- 7. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]
Application Notes and Protocols for Radiolabeling IBZM with Iodine-123
Introduction
(S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as IBZM, is a crucial radioligand for imaging dopamine D2/D3 receptors in the brain using single-photon emission computed tomography (SPECT). When labeled with Iodine-123 ([¹²³I]this compound), it serves as a valuable diagnostic tool for differentiating Parkinson's disease from other neurodegenerative disorders. This document provides a comprehensive, step-by-step guide for the radiolabeling of the precursor, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM), with Iodine-123.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the radiolabeling of this compound with Iodine-123, based on optimized conditions for routine clinical studies.
| Parameter | Value |
| Precursor (BZM) Amount | 50 µg |
| Precursor Concentration | 1 µg/µL in Ethanol |
| Buffer pH | 2 |
| Oxidizing Agent | Diluted Peracetic Acid |
| Reaction Temperature | 65°C |
| Reaction Time | 14 minutes |
| Labeling Yield | 76 ± 4% |
| Radiochemical Yield | 69 ± 4% |
| Radiochemical Purity | 98 ± 1% |
Note: Yields may be lower with larger volumes of the Na[¹²³I]I solution.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the synthesis and purification of [¹²³I]this compound.
Materials and Reagents
-
(S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM) precursor
-
Sodium Iodide ([¹²³I]NaI) in 0.1 M NaOH (high purity)
-
Ethanol (EtOH)
-
Buffer solution, pH 2
-
Peracetic acid, diluted solution
-
Sterile water for injection
-
Solid Phase Extraction (SPE) cartridges (e.g., C-18 Sep-Pak)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
UV spectrophotometer
-
Heating apparatus (e.g., heating block or water bath)
-
Reaction vial (e.g., sealed 'V' vial)
-
Syringes and needles
Radiolabeling Procedure
The radiolabeling of this compound is achieved through an electrophilic radioiodination of the BZM precursor.
-
Precursor Preparation: In a sealed 'V' vial, dissolve 50 µg of the BZM precursor in 50 µL of ethanol.
-
Addition of Buffer: Add the pH 2 buffer to the precursor solution.
-
Addition of Radioiodine: Carefully add the Na[¹²³I]I solution (in 0.1 M NaOH, < 180 µL) to the reaction vial.
-
Initiation of Reaction: Add 50 µL of the diluted peracetic acid solution to the reaction mixture to initiate the electrophilic iodination.
-
Incubation: Heat the reaction vial at 65°C for 14 minutes.
-
Quenching the Reaction: After the incubation period, the reaction is typically stopped by cooling and dilution.
Purification of [¹²³I]this compound
Purification of the final product is essential to remove unreacted [¹²³I]iodide and other impurities. This is typically a two-step process involving solid-phase extraction followed by HPLC.
-
Solid Phase Extraction (SPE):
-
Pass the crude reaction mixture through a C-18 Sep-Pak cartridge.
-
Optimizing [¹²³I]IBZM Injection and Uptake Times for Dopamine D₂ Receptor SPECT Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²³I]Iodobenzamide ([¹²³I]IBZM) is a selective dopamine D₂ receptor antagonist widely used in Single Photon Emission Computed Tomography (SPECT) to quantify dopamine D₂ receptor availability in the striatum. Accurate and reproducible quantification is critical for research in neuropsychiatric disorders such as Parkinson's disease and schizophrenia, as well as for assessing the receptor occupancy of therapeutic drugs. A key factor in achieving reliable results is the standardization and optimization of the injection and imaging acquisition times. This document provides detailed application notes and protocols for the use of [¹²³I]this compound, with a focus on optimizing these critical parameters.
Principle of [¹²³I]this compound Imaging
Following intravenous injection, [¹²³I]this compound crosses the blood-brain barrier and binds to dopamine D₂ receptors. The highest concentration of these receptors is in the striatum (caudate and putamen), while areas like the occipital cortex are considered to have a negligible density of D₂ receptors and are therefore used as a reference region to estimate non-specific binding. The ratio of specific binding in the striatum to non-specific binding in the reference region provides a reliable measure of D₂ receptor availability. The timing of the SPECT acquisition is crucial to ensure that the tracer has reached a state of "pseudoequilibrium," where the ratio of specific to non-specific binding is relatively stable.
Experimental Protocols
Patient Preparation
A standardized patient preparation protocol is essential to minimize variability in [¹²³I]this compound uptake.
-
Thyroid Blockade : To prevent the uptake of free radioiodine by the thyroid gland, it is recommended to administer a thyroid-blocking agent. One common method is the oral administration of Lugol's solution (9 ml) prior to the [¹²³I]this compound injection.
-
Medication Review : A thorough review of the patient's current medications is necessary. Drugs that may interfere with dopamine D₂ receptor binding, such as antipsychotics, certain antiemetics, and dopamine agonists, should be discontinued for an appropriate duration (typically 5 half-lives) before the scan, in consultation with the referring physician.
-
Patient Comfort and Environment : To minimize patient anxiety and movement, which can affect cerebral blood flow and tracer distribution, the following steps should be taken:
-
Place an intravenous cannula 10-15 minutes before the injection.
-
Have the patient rest in a quiet, dimly lit room.
-
Instruct the patient to remain still and not to speak for at least 5 minutes before and after the injection.
-
Radiotracer Administration
-
Dose : The recommended intravenous dose of [¹²³I]this compound is typically in the range of 185-200 MBq.
-
Injection : The radiotracer should be administered as a bolus injection through the previously placed intravenous line.
SPECT Image Acquisition
-
Timing of Acquisition : The optimal time for SPECT data acquisition is between 60 and 120 minutes post-injection. A common and well-validated time point is 90 minutes post-injection, as pseudoequilibrium is generally reached by this time[1].
-
Acquisition Parameters : While specific parameters may vary depending on the SPECT system, a sample protocol is provided in the table below.
-
Patient Positioning : The patient should be positioned comfortably in the scanner with their head immobilized to prevent motion artifacts.
Data Presentation
Optimization of Uptake Time
The selection of an appropriate uptake time is critical for the accurate quantification of dopamine D₂ receptor availability. The striatal-to-occipital ratio is a key metric that should be stable during the imaging window. While dynamic scanning can provide detailed kinetic information, single-scan protocols are more common in clinical and research settings. The table below summarizes typical striatal-to-occipital/frontal cortex ratios obtained at 90 minutes post-injection in different populations.
| Patient Group | Striatal-to-Frontal Cortex Ratio (Mean ± SD) | Reference |
| Healthy Controls | 1.48 ± 0.10 | [1] |
| Idiopathic Parkinson's Disease (IPS) | 1.44 ± 0.10 | [1] |
| IPS (without L-dopa therapy) | 1.49 ± 0.07 | [1] |
| IPS (with L-dopa therapy) | 1.31 ± 0.04 | [1] |
| Secondary Parkinsonism | 1.25 ± 0.10 | [1] |
| Patient Group | Striato-Occipital Ratio (Mean ± SD) | Reference |
| Healthy Controls | 1.53 ± 0.06 | |
| Parkinson's Disease | 1.56 ± 0.09 | |
| PD (contralateral to most affected side) | 1.57 ± 0.09 | |
| PD (ipsilateral to most affected side) | 1.55 ± 0.10 |
Recommended SPECT Acquisition Parameters
| Parameter | Value | Reference |
| Collimator | High Resolution | |
| Matrix Size | 128 x 128 | |
| Number of Projections | 60 | |
| Acquisition Mode | Step and Shoot | |
| Time per Projection | 30 seconds | |
| Reconstruction Method | Filtered Backprojection | |
| Filter | Butterworth (cutoff 0.4, order 7) | |
| Attenuation Correction | Applied (e.g., coefficient 0.12 cm⁻¹) | [1] |
Visualizations
Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified schematic of the dopamine D₂ receptor signaling pathway and the antagonist action of [¹²³I]this compound.
[¹²³I]this compound SPECT Experimental Workflow
Caption: Step-by-step experimental workflow for [¹²³I]this compound SPECT imaging.
Conclusion
The optimization of injection and uptake times is paramount for the successful application of [¹²³I]this compound SPECT in both research and clinical settings. By adhering to a standardized protocol that includes appropriate patient preparation, a well-defined uptake period to allow for pseudoequilibrium, and consistent image acquisition parameters, researchers can significantly enhance the reproducibility and reliability of their findings. An imaging window of 60-120 minutes post-injection, with a single acquisition at 90 minutes, is a robust and well-supported approach for quantifying dopamine D₂ receptor availability.
References
Quantitative Analysis of Dopamine D2/D3 Receptor Availability using [¹²³I]IBZM SPECT: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodobenzamide ([¹²³I]IBZM) is a selective radioligand for the dopamine D2 and D3 receptors, enabling in-vivo visualization and quantification of their availability in the brain using Single Photon Emission Computed Tomography (SPECT). Quantitative analysis of [¹²³I]this compound SPECT data is a powerful tool in neuroscience research and drug development. It allows for the objective assessment of dopamine receptor occupancy by antipsychotic drugs, the differential diagnosis of movement disorders, and the exploration of the pathophysiology of various neuropsychiatric conditions. These application notes provide a detailed overview of the protocols and methodologies for the quantitative analysis of [¹²³I]this compound SPECT data.
Principle of [¹²³I]this compound SPECT
[¹²³I]this compound is a reversible antagonist that binds with high affinity to postsynaptic dopamine D2 and D3 receptors, primarily in the striatum. Following intravenous injection, the radiotracer distributes in the brain according to regional blood flow and receptor density. SPECT imaging detects the gamma rays emitted by the ¹²³I isotope, allowing for the three-dimensional mapping of the tracer's distribution. The quantitative outcome of interest is typically the binding potential (BP_ND), which is proportional to the density of available receptors (B_avail) and the radiotracer's affinity (1/K_D). In practice, a simplified ratio of specific to non-specific binding is often used. The striatum, being rich in dopamine D2/D3 receptors, serves as the target region, while a region with negligible D2/D3 receptor density, such as the cerebellum or occipital cortex, is used as a reference to estimate non-specific binding.
Experimental Protocols
A standardized protocol is crucial for reliable and reproducible quantitative [¹²³I]this compound SPECT studies. The following sections detail the key steps involved.
Patient Preparation
To ensure the quality of the SPECT scan and to minimize confounding factors, proper patient preparation is essential.
-
Medication Review: A thorough review of the patient's current medications is necessary. Dopaminergic agents (agonists and antagonists) and other psychoactive drugs that could interfere with D2/D3 receptor binding should be discontinued for an appropriate period before the scan, following consultation with the referring physician.
-
Patient Comfort: The patient should be in a comfortable and relaxed state before and during the radiotracer uptake phase. It is recommended that the patient rests in a quiet, dimly lit room to minimize sensory and motor stimulation, which can influence striatal dopamine levels.[1]
-
Head Immobilization: To prevent motion artifacts during the scan, the patient's head should be comfortably immobilized using a head holder or other fixation devices.
Radiotracer Administration
-
Dosage: A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously. A typical adult dose is approximately 185 MBq (5 mCi).[2] The exact dose may vary based on local regulations and the specific imaging equipment.
-
Injection Technique: The radiotracer should be administered as a slow bolus injection over 1-2 minutes into a peripheral vein.
Image Acquisition
-
Gamma Camera: A dual- or triple-headed SPECT gamma camera equipped with a low-energy, high-resolution collimator is used for image acquisition.
-
Timing: Image acquisition is typically performed 1.5 to 2 hours after the injection of [¹²³I]this compound to allow for optimal equilibrium of the tracer binding.[2]
-
Acquisition Parameters:
-
Energy Window: A 15-20% energy window centered at the 159 keV photopeak of ¹²³I.
-
Matrix Size: A 128x128 matrix is commonly used.
-
Rotation: A 360° rotation with 60 to 120 projections.
-
Acquisition Time: Approximately 20-40 seconds per projection.
-
Image Reconstruction
The acquired projection data are reconstructed to generate transverse, sagittal, and coronal slices of the brain.
-
Reconstruction Algorithm: Filtered back-projection (FBP) or iterative reconstruction methods such as ordered subset expectation maximization (OSEM) can be used. Iterative reconstruction methods are generally preferred as they can better account for physical factors like attenuation and scatter, leading to more accurate quantification.
-
Attenuation Correction: Attenuation correction is crucial for quantitative accuracy. A uniform attenuation map (e.g., using the Chang method) or a CT-based attenuation map (if a SPECT/CT scanner is used) should be applied.
-
Scatter Correction: A dual- or triple-energy window method is commonly employed for scatter correction.
Quantitative Data Analysis Workflow
The goal of the data analysis is to derive a quantitative measure of striatal dopamine D2/D3 receptor availability.
-
Region of Interest (ROI) Definition:
-
ROIs are drawn on the reconstructed SPECT images to delineate the striatum (caudate and putamen) and a reference region (cerebellum or occipital cortex).
-
ROIs can be defined manually on individual slices, or more reproducibly, using standardized anatomical templates co-registered to the patient's SPECT data.[3] Fixed, atlas-based ROIs have been shown to have lower interobserver variability compared to manually drawn isocontour ROIs.[3]
-
-
Calculation of Binding Potential:
-
The mean counts per pixel are calculated for the striatal and reference ROIs.
-
The specific binding is estimated by subtracting the mean counts in the reference region from the mean counts in the striatal region.
-
The striatal binding potential (BP_ND) or a simplified ratio is then calculated using the formula: (Striatal Counts - Reference Counts) / Reference Counts
-
-
Partial Volume Correction: Due to the limited spatial resolution of SPECT, the measured activity in small structures like the striatum can be underestimated, a phenomenon known as the partial volume effect. Partial volume correction techniques can be applied to obtain more accurate quantitative values, especially in atrophied brains.
Representative Quantitative Data
The following table summarizes representative quantitative data from [¹²³I]this compound SPECT studies in healthy controls and patient populations with parkinsonian syndromes. These values can serve as a reference for researchers interpreting their own findings.
| Study Cohort | N | Quantification Method | Striatal Binding Value (Mean ± SD) | Key Findings | Reference |
| Healthy Controls | 8 | Basal Ganglia / Frontal Cortex Ratio | 1.55 ± 0.05 | - | [2] |
| Idiopathic Parkinson's Syndrome (IPS) | 18 | Basal Ganglia / Frontal Cortex Ratio | 1.51 ± 0.05 | Not significantly different from controls. | [2] |
| Parkinsonian Syndromes (non-IPS) | 24 | Basal Ganglia / Frontal Cortex Ratio | 1.35 ± 0.11 | Significantly lower than controls and IPS patients. | [2] |
| Progressive Supranuclear Palsy (PSP) | 13 | Specific Striatal Dopamine D2 Receptor Binding | Reduced in 10 out of 13 patients. | Reduction in binding correlated with midbrain atrophy. | [4] |
| Multiple System Atrophy (MSA) | - | Dopamine D2 Receptor Binding | Reduced striatal binding. | Overlap with advanced Parkinson's disease exists. | [5] |
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of dopamine D2 receptors. This compound acts as an antagonist at these receptors.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Quantitative this compound SPECT
This diagram outlines the logical flow of an [¹²³I]this compound SPECT study, from patient preparation to the final quantitative analysis.
Caption: Workflow for quantitative analysis of [¹²³I]this compound SPECT data.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steele-Richardson-Olszewski-syndrome: reduction of dopamine D2 receptor binding relates to the severity of midbrain atrophy in vivo: (123)this compound SPECT and MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain SPECT imaging in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [¹²³I]IBZM in Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²³I]Iodobenzamide ([¹²³I]IBZM) is a selective, high-affinity radioligand for the dopamine D2 receptor. Utilized in Single Photon Emission Computed Tomography (SPECT), [¹²³I]this compound serves as a critical tool in schizophrenia research. Its primary application lies in the in vivo quantification and assessment of dopamine D2 receptor availability and occupancy in the striatum. This allows researchers to investigate the pathophysiology of schizophrenia, which is thought to involve dysregulation of the dopaminergic system, and to understand the mechanism of action of antipsychotic medications that target D2 receptors.[1][2]
These application notes provide a comprehensive overview of the use of [¹²³I]this compound in schizophrenia research, including detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing [¹²³I]this compound SPECT in schizophrenia research.
Table 1: Striatal Dopamine D2/3 Receptor Availability in Medication-Naïve Schizophrenia Patients vs. Healthy Controls
| Group | N | Mean Specific Striatal Binding (Binding Ratio) | 95% Confidence Interval | p-value |
| Medication-Naïve Schizophrenia Patients | 21 | - | - | 0.99 |
| Healthy Controls | 53 | 0.001 (estimated difference) | -0.11 to 0.11 |
Data from a study comparing [¹²³I]this compound binding in medication-naïve patients with recent-onset schizophrenia and healthy controls. The results showed no significant difference in the mean specific striatal binding between the two groups.[1][3]
Table 2: Striatal Dopamine D2 Receptor Occupancy by Olanzapine in Schizophrenic Patients
| Olanzapine Daily Dose (mg) | Mean D2 Receptor Occupancy (%) | Range of D2 Receptor Occupancy (%) |
| 5-20 (mean 11.9) | 66.5 | 36 - 86 |
| 25-40 (mean 32.1) | - | - |
This table illustrates the dose-dependent occupancy of striatal D2 receptors by the atypical antipsychotic olanzapine, as measured by [¹²³I]this compound SPECT.[4] A meta-analysis of various antipsychotics suggests that a D2 receptor occupancy of 60-70% is generally required for antipsychotic efficacy.[5]
Experimental Protocols
Protocol 1: Assessment of Striatal D2/3 Receptor Availability using [¹²³I]this compound SPECT
This protocol is adapted from a study investigating D2/3 receptor availability in medication-naïve patients with schizophrenia.[1]
1. Subject Preparation:
- Obtain informed consent from all participants.
- Screen subjects for any contraindications to SPECT imaging.
- To protect the thyroid gland from free radioiodine, administer 9 ml of Lugol's solution prior to the SPECT examination.[1]
2. Radioligand Administration:
- Establish an intravenous line approximately 10 minutes before radiotracer injection to allow the subject to relax.
- Administer 185 MBq of [¹²³I]this compound intravenously in a quiet and dimly lit environment to minimize patient anxiety.[1]
3. SPECT Imaging:
- Initiate imaging approximately 120 minutes after the injection of [¹²³I]this compound.[1]
- Acquire imaging data for 30 minutes using a SPECT scanner equipped with appropriate collimators for ¹²³I imaging.
4. Data Analysis:
- Reconstruct the SPECT data using a filtered back-projection algorithm with appropriate attenuation and scatter correction.
- Define regions of interest (ROIs) on the reconstructed images. Typically, ROIs are drawn over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the occipital cortex or cerebellum.
- Calculate the specific striatal binding of [¹²³I]this compound using the following formula:
- Binding Potential (BP) = (Activity in Striatum - Activity in Reference Region) / Activity in Reference Region
- This BP value is an index of D2/3 receptor availability.
Protocol 2: Measurement of Dopamine D2 Receptor Occupancy by Antipsychotics
This protocol outlines the general procedure for determining the percentage of D2 receptors blocked by an antipsychotic medication.
1. Baseline Scan (Optional but Recommended):
- Perform an [¹²³I]this compound SPECT scan as described in Protocol 1 on patients before they start antipsychotic treatment to determine their baseline D2 receptor availability.
2. Antipsychotic Treatment:
- Administer the antipsychotic medication to the patient at a stable dose for a sufficient period to reach steady-state plasma concentrations.
3. Follow-up Scan:
- Perform a second [¹²³I]this compound SPECT scan on the patient while they are on medication, following the same procedure as the baseline scan.
4. Calculation of Receptor Occupancy:
- Calculate the D2 receptor occupancy using the following formula:
- Occupancy (%) = [(BP_baseline - BP_on_drug) / BP_baseline] x 100
- If a baseline scan is not available, the mean BP from a group of healthy controls or drug-naïve patients can be used as an estimate for BP_baseline, though this introduces greater variability.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for an [¹²³I]this compound SPECT Study
Caption: Workflow of an [¹²³I]this compound SPECT study.
References
- 1. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]
- 2. Striatal D(2/3) Binding Potential Values in Drug-Naïve First-Episode Schizophrenia Patients Correlate With Treatment Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Striatal D2/3 Binding Potential Values in Drug-Naïve First-Episode Schizophrenia Patients Correlate With Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine D2/D3 Receptor Occupancy Using [¹²³I]IBZM
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²³I]Iodobenzamide ([¹²³I]IBZM) is a selective, high-affinity radioligand for the dopamine D2 and D3 receptors.[1] It is widely utilized in single-photon emission computed tomography (SPECT) to visualize and quantify the density of these receptors in the living human brain.[2][3] This technique is a powerful tool in neuroscience research and clinical drug development, particularly for assessing the target engagement of antipsychotic medications and other central nervous system (CNS) active agents.[4] By measuring the displacement of [¹²³I]this compound binding, researchers can determine the in-vivo occupancy of dopamine D2/D3 receptors by a therapeutic drug, providing crucial information about its pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for both in-vivo SPECT imaging and in-vitro radioligand binding assays using [¹²³I]this compound.
Principle of the Method
The fundamental principle behind measuring receptor occupancy with [¹²³I]this compound lies in the competition between the radioligand and an unlabeled drug for binding to the dopamine D2/D3 receptors. In a baseline scan (drug-naïve or placebo condition), [¹²³I]this compound binds to all available D2/D3 receptors, and the resulting SPECT signal in a receptor-rich region (e.g., the striatum) is proportional to the receptor density. After administration of a therapeutic drug that targets D2/D3 receptors, the drug will occupy a certain percentage of these receptors. A subsequent [¹²³I]this compound SPECT scan will show a reduced signal in the striatum, as there are fewer available receptors for the radioligand to bind. The percentage of receptor occupancy is then calculated by comparing the specific binding of [¹²³I]this compound in the baseline and post-drug conditions.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a critical role in various physiological processes in the central nervous system. When activated by dopamine, the D2 receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The signaling cascade can also involve other pathways, such as the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for [¹²³I]this compound.
| Parameter | Value | Tissue | Reference |
| In Vitro Binding Affinity (Kd) | 0.28 nM | Rat Striatum | [5] |
| 0.49 nM | Human Putamen & Caudate | [5] | |
| In Vitro Binding Affinity (Ki) | 1.6 nM (for D2s) | Clonal Cell Lines | [1] |
| 2.2 nM (for D3) | Clonal Cell Lines | [1] | |
| In Vivo Striatum-to-Cerebellum Ratio | Increases from 1.5 at 5 min to 6.9 at 2 h post-injection | Rat Brain | [5] |
| In Vivo Basal Ganglia-to-Frontal Cortex Ratio (Controls) | 1.55 ± 0.05 | Human Brain | [3] |
| Antipsychotic Drug | Dose | D2 Receptor Occupancy (%) | Reference |
| Risperidone | 6 mg/day | 69 ± 8 | [6] |
| Olanzapine | 10 mg/day | 55 ± 11 | [6] |
| Quetiapine | 600-800 mg/day (initial) | Variable, related to prognosis | [7] |
| 200-400 mg/day (maintenance) | Variable, related to prognosis | [7] |
Experimental Protocols
In-Vivo [¹²³I]this compound SPECT Imaging Protocol for Receptor Occupancy
This protocol outlines the procedure for a typical clinical research study to determine dopamine D2/D3 receptor occupancy.
Figure 2: Workflow for a [¹²³I]this compound SPECT Receptor Occupancy Study.
1. Subject Preparation:
-
Obtain written informed consent from all participants.
-
To prevent uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent such as Lugol's solution (e.g., 9 ml) prior to [¹²³I]this compound injection.[1]
-
Establish an intravenous (IV) line for radiotracer administration.
2. Baseline SPECT Scan (Pre-Drug):
-
Administer approximately 185 MBq of [¹²³I]this compound intravenously.[1][3]
-
Allow for a waiting period of approximately 2 hours for the radiotracer to reach equilibrium in the brain.[3]
-
Position the subject in the SPECT scanner with a head holder to minimize movement.
-
Acquire SPECT images using a triple-headed gamma camera with high-resolution collimators.[1]
-
Typical acquisition parameters include a 128x128 matrix, 360° rotation, with 120 steps at 50 seconds per step.[1]
3. Drug Administration:
-
Administer the investigational drug or placebo according to the study protocol.
4. Post-Treatment SPECT Scan:
-
At a time point determined by the pharmacokinetics of the investigational drug, repeat the [¹²³I]this compound SPECT scan following the same procedure as the baseline scan.
5. Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
-
Define regions of interest (ROIs) on the reconstructed images. Typically, ROIs are drawn over the striatum (target region) and a reference region with negligible D2/D3 receptor density, such as the cerebellum or frontal cortex.[3][8]
-
Calculate the specific binding ratio (SBR) or binding potential (BP) for both the baseline and post-treatment scans. A common method is: SBR = (Counts in Striatum - Counts in Reference Region) / Counts in Reference Region.[8]
6. Calculation of Receptor Occupancy:
-
Calculate the percentage of receptor occupancy using the following formula: % Occupancy = [(SBR_baseline - SBR_post-treatment) / SBR_baseline] * 100
Figure 3: Logical Flow for Calculating Receptor Occupancy.
In-Vitro [¹²³I]this compound Radioligand Binding Assay Protocol
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of D2/D3 receptors in brain tissue homogenates.
1. Tissue Preparation:
-
Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
2. Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).
-
To each tube, add increasing concentrations of [¹²³I]this compound (e.g., 0.01 nM to 5 nM).
-
For each concentration of [¹²³I]this compound, prepare a corresponding set of tubes for determining non-specific binding. To these tubes, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled this compound) in addition to the [¹²³I]this compound.
-
Incubate all tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
4. Quantification of Radioactivity:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Calculate specific binding for each concentration of [¹²³I]this compound by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of unlabeled ligand).
-
Plot the specific binding as a function of the [¹²³I]this compound concentration.
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Conclusion
The use of [¹²³I]this compound in conjunction with SPECT imaging provides a robust and reliable method for quantifying dopamine D2/D3 receptor occupancy in the living human brain. The protocols outlined in these application notes offer a standardized approach for conducting both in-vivo and in-vitro studies. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of dopaminergic neurotransmission and for the development of novel therapeutics for CNS disorders.
References
- 1. SPECT tracer [(123)I]this compound has similar affinity to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor occupancy in vivo by the novel atypical antipsychotic olanzapine — a123 this compound single photon emission tomography (SPET) study (1996) | Lyn S. Pilowsky | 117 Citations [scispace.com]
- 3. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occupancy of dopamine D2 receptors by the atypical antipsychotic drugs risperidone and olanzapine: theoretical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prognostic value of dopamine receptor occupancy by [123I]this compound-SPECT in schizophrenic patients treated with quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]
Application Notes and Protocols for In Vitro Autoradiography with [125I]IBZM
Audience: Researchers, scientists, and drug development professionals.
Introduction
[125I]Iodobenzamide ([125I]IBZM) is a high-affinity and selective radioligand for the dopamine D2 receptor. In vitro autoradiography using [125I]this compound allows for the quantitative visualization and analysis of D2 receptor distribution and density in tissue sections, particularly in the brain. This technique is invaluable for studying the role of D2 receptors in various neurological and psychiatric disorders and for the preclinical evaluation of novel therapeutic agents targeting the dopaminergic system. This document provides a detailed protocol for performing in vitro autoradiography with [125I]this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for [125I]this compound binding to dopamine D2 receptors.
Table 1: Binding Characteristics of [125I]this compound
| Parameter | Value | Species/Tissue | Reference |
| Kd (Dissociation Constant) | 3.1 ± 0.62 nM | Bovine Caudate Homogenates | [1][2] |
| 0.56 nM (from kinetic studies) | Bovine Caudate Homogenates | [1][2] | |
| Bmax (Maximum Receptor Density) | 373 ± 51 fmol/mg protein | Bovine Caudate Homogenates | [1][2] |
Table 2: Regional Distribution of [125I]this compound Binding in the Brain
High levels of specific binding are observed in dopamine-rich regions.
| Brain Region | Relative Binding Density |
| Striatum (Caudate-Putamen) | High |
| Nucleus Accumbens | High |
| Olfactory Tubercle | High |
Experimental Protocols
This section details the step-by-step methodology for in vitro autoradiography with [125I]this compound.
1. Tissue Preparation
-
Brain Extraction and Freezing: Rapidly remove the brain from the subject and freeze it at -80°C.[3]
-
Sectioning:
-
Using a cryostat, cut brain sections at a thickness of 10-20 µm.[4]
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
2. In Vitro Receptor Autoradiography
-
Pre-incubation:
-
To remove endogenous dopamine, pre-incubate the slides in a buffer solution.[4]
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Time and Temperature: 30 minutes at room temperature.
-
-
Incubation:
-
Total Binding: Incubate the sections in the same buffer containing [125I]this compound.
-
[125I]this compound Concentration: A concentration close to the Kd (e.g., 0.1-0.5 nM) is recommended for optimal specific binding.
-
-
Non-specific Binding: For a parallel set of sections, add a high concentration of a D2 receptor antagonist to the incubation buffer to saturate the D2 receptors.[4] This allows for the determination of binding that is not specific to the D2 receptor.
-
Displacing Agent: Use 10 µM spiperone or sulpiride.
-
-
Time and Temperature: 60 minutes at room temperature.
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film, along with calibrated radioactive standards.
-
Exposure time will vary depending on the radioactivity but is typically 24-72 hours.
-
3. Data Analysis
-
Image Acquisition: Scan the imaging plate or film using a phosphor imager or densitometer.
-
Quantification:
-
Using image analysis software, measure the optical density in the regions of interest.
-
Convert the optical density values to fmol/mg of tissue by comparing them to the standard curve generated from the co-exposed radioactive standards.
-
Specific Binding Calculation: Subtract the non-specific binding from the total binding to determine the specific binding of [125I]this compound to D2 receptors.[4]
-
Visualizations
Caption: Experimental workflow for in vitro autoradiography with [125I]this compound.
References
- 1. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ((/sup 125/I)-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT (Journal Article) | OSTI.GOV [osti.gov]
- 3. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiography [fz-juelich.de]
Application Notes and Protocols for IBZM SPECT Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the image acquisition parameters and protocols for Iodine-123-iodobenzamide (IBZM) Single Photon Emission Computed Tomography (SPECT) scans. This compound is a radioligand that specifically binds to dopamine D2 receptors, making it a valuable tool for in vivo imaging in neuroscience research and drug development, particularly in the study of movement disorders like Parkinson's disease and for assessing the receptor occupancy of antipsychotic drugs.
I. Overview of this compound SPECT Imaging
This compound SPECT imaging allows for the quantitative assessment of striatal dopamine D2 receptor availability. The radiotracer, [¹²³I]this compound, is injected intravenously and accumulates in the basal ganglia, an area of the brain rich in D2 receptors. The resulting SPECT images provide a measure of receptor density, which can be altered in various neurological and psychiatric conditions. In drug development, this compound SPECT can be utilized to determine the dose-dependent occupancy of D2 receptors by novel therapeutic agents.
II. Image Acquisition Parameters
The following table summarizes the key image acquisition parameters for this compound SPECT scans, compiled from various research protocols. It is important to note that the optimal parameters may vary depending on the specific SPECT system, patient population, and research question.
| Parameter | Typical Value(s) | Notes |
| Radiotracer | [¹²³I]Iodobenzamide ([¹²³I]this compound) | A selective D2 dopamine receptor antagonist. |
| Injected Activity | 185 MBq (5 mCi) - 200 MBq | The administered dose may be adjusted based on local regulations and patient characteristics. |
| Patient Preparation | Thyroid blockage (e.g., potassium iodide) | To minimize radiation exposure to the thyroid gland from free radioiodine. |
| Uptake/Waiting Period | 60 - 90 minutes post-injection (p.i.) | Peak striatal uptake is typically observed in this window, providing the best contrast. Some studies may involve multiple acquisitions at different time points. |
| Gamma Camera | Dual-head or multi-head SPECT system | |
| Collimator | Low-Energy High-Resolution (LEHR) or Medium-Energy | High-resolution collimators can improve image quality and delineation of the basal ganglia. |
| Energy Window | 159 keV ± 10-20% | Centered on the principal photopeak of Iodine-123. |
| Matrix Size | 64x64 or 128x128 | A 128x128 matrix is often preferred for higher resolution imaging. |
| Pixel Size | 2-4 mm | |
| Zoom Factor | 1.5 - 2.0 | To ensure adequate sampling of the brain. |
| Rotation | 360° (180° per head for dual-head systems) | |
| Acquisition Mode | Step-and-shoot | Continuous acquisition is also possible. |
| Number of Projections | 60 - 120 projections | Acquired over the full rotation. |
| Time per Projection | 20 - 40 seconds | |
| Total Acquisition Time | 20 - 40 minutes |
III. Experimental Protocol
This section outlines a typical experimental protocol for an this compound SPECT scan.
1. Patient Preparation:
- Obtain informed consent from the participant.
- Administer a thyroid-blocking agent, such as a saturated solution of potassium iodide, prior to radiotracer injection to minimize thyroid uptake of free [¹²³I].
- Position the patient comfortably on the imaging table to minimize motion during the scan. Head restraints may be used to ensure stability.
2. Radiotracer Administration:
- Administer approximately 185 MBq of [¹²³I]this compound intravenously as a bolus injection.
- Record the exact time of injection.
3. Uptake Period:
- Allow for an uptake period of 60 to 90 minutes, during which the patient should remain in a quiet, dimly lit room to minimize synaptic dopamine fluctuations.
4. SPECT Image Acquisition:
- Position the patient's head within the field of view of the SPECT camera.
- Set the acquisition parameters as detailed in the table above.
- Initiate the SPECT scan, acquiring projections over a 360° rotation.
5. Image Reconstruction:
- Perform image reconstruction using an appropriate algorithm, such as filtered back-projection (FBP) or iterative reconstruction (e.g., OSEM).
- For FBP, a Butterworth filter is commonly used.
- Apply attenuation correction to improve the accuracy of quantification. Scatter correction should also be considered.
6. Data Analysis:
- Define regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the occipital cortex or cerebellum.
- Calculate the specific-to-nonspecific binding ratio, often expressed as the (striatum - reference region) / reference region ratio. This provides a semi-quantitative measure of D2 receptor availability.
IV. Visualized Experimental Workflow
The following diagram illustrates the key stages of an this compound SPECT imaging study.
Caption: Workflow of an this compound SPECT imaging study.
V. Signaling Pathway
This compound is a competitive antagonist at the dopamine D2 receptor. The following diagram illustrates the basic principle of this compound binding in the context of dopaminergic neurotransmission.
Caption: this compound competes with dopamine for D2 receptor binding.
Application Notes and Protocols for Clinical [¹²³I]IBZM SPECT Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for patient preparation and the execution of a clinical Single Photon Emission Computed Tomography (SPECT) scan using [¹²³I]Iodobenzamide ([¹²³I]IBZM). This radiotracer is a selective D₂ dopamine receptor antagonist used for in vivo imaging and quantification of D₂ receptor density in the brain.
Introduction
[¹²³I]this compound is a valuable tool in neuroscience research and drug development for studying the dopamine D₂ receptor system. It is utilized in the investigation of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Accurate and reproducible results from [¹²³I]this compound SPECT scans are critically dependent on meticulous patient preparation. The following protocols are designed to standardize the procedure and minimize variability in scan outcomes.
Patient Preparation Protocol
Pre-Scan Patient Management
Optimal patient preparation is crucial for a successful [¹²³I]this compound scan. This involves careful consideration of medication history, dietary restrictions, and patient comfort.
2.1.1. Medication Review and Washout
A thorough review of the patient's current and recent medications is mandatory, as many drugs can interfere with [¹²³I]this compound binding to D₂ receptors, potentially leading to inaccurate scan results. The decision to withdraw any medication should be made in consultation with the referring physician, weighing the risks and benefits for the patient.
Table 1: Medications with Potential to Interfere with [¹²³I]this compound SPECT and Recommended Washout Periods
| Medication Class | Examples | Mechanism of Interference | Recommended Minimum Washout Period |
| D₂ Receptor Antagonists (Antipsychotics) | Haloperidol, Risperidone, Olanzapine, Quetiapine, Aripiprazole | Direct competition with [¹²³I]this compound for D₂ receptor binding sites. | 5 half-lives of the specific drug |
| D₂ Receptor Agonists (Anti-Parkinsonian drugs) | Levodopa, Pramipexole, Ropinirole, Rotigotine, Apomorphine | Modulation of D₂ receptor availability and affinity. | At least 12 hours; ideally 24 hours |
| Dopamine Releasing Agents & Reuptake Inhibitors | Amphetamines, Methylphenidate, Cocaine | Alteration of synaptic dopamine levels, which can compete with [¹²³I]this compound. | At least 24-48 hours |
| Other CNS Active Drugs | Certain antidepressants (e.g., tricyclics), benzodiazepines | Potential for indirect effects on the dopaminergic system. | 5 half-lives of the specific drug (case-by-case evaluation) |
Note: The washout periods are general recommendations. The exact duration should be determined by the clinical team based on the specific drug's pharmacokinetic properties and the patient's clinical condition.
2.1.2. Thyroid Blockade
To minimize the uptake of free radioiodine by the thyroid gland, a thyroid blocking agent should be administered.
-
Agent: Saturated solution of potassium iodide (SSKI) or potassium iodide (KI) capsules.
-
Dosage: 1-2 drops of SSKI or 100 mg of KI.
-
Administration: Orally, at least one hour before the injection of [¹²³I]this compound.
2.1.3. Patient Comfort and Environment
The patient's state during the radiotracer uptake period can influence the scan results. A calm and controlled environment is essential.
-
The patient should be in a quiet, dimly lit room.
-
An intravenous line should be placed 10-15 minutes before the injection to minimize stress at the time of injection.
-
The patient should be comfortably positioned, either sitting or supine.
-
Conversation and other stimuli should be minimized for at least 10 minutes before and after the [¹²³I]this compound injection.
Pre-Scan Checklist
Experimental Protocol: [¹²³I]this compound SPECT Scan
Radiopharmaceutical Administration
-
Radiotracer: [¹²³I]this compound
-
Dose: 185 MBq (5 mCi)
-
Administration Route: Slow intravenous injection over 1-2 minutes.
Image Acquisition
-
Time of Scan: Imaging is typically performed 2 hours post-injection of [¹²³I]this compound.[1]
-
Imaging Equipment: A multi-headed SPECT gamma camera equipped with low-energy, high-resolution collimators.
-
Patient Positioning: The patient should be positioned supine with their head comfortably immobilized to prevent motion artifacts. The head should be aligned with the scanner's axis of rotation.
-
Acquisition Parameters:
-
Energy Window: 159 keV with a 15-20% window.
-
Matrix: 128 x 128.
-
Rotation: 360 degrees.
-
Projections: 120 projections (3 degrees per projection).
-
Time per Projection: 20-30 seconds.
-
-
Image Reconstruction: Images should be reconstructed using an iterative reconstruction algorithm (e.g., OSEM) with correction for attenuation, scatter, and collimator-detector response.
Data Presentation and Analysis
Quantitative analysis of [¹²³I]this compound SPECT scans typically involves measuring the specific binding in the striatum relative to a reference region with negligible D₂ receptor density, such as the cerebellum or occipital cortex.
Table 2: Example of Quantitative [¹²³I]this compound SPECT Data
| Group | N | Striatum-to-Occipital Cortex Ratio (Mean ± SD) |
| Healthy Controls | 20 | 1.85 ± 0.15 |
| Parkinson's Disease | 35 | 1.82 ± 0.18 |
| Progressive Supranuclear Palsy | 15 | 1.60 ± 0.20* |
*p < 0.05 compared to healthy controls and Parkinson's disease patients.
This table presents hypothetical data for illustrative purposes. Actual values may vary based on the study population and methodology. One study observed a basal ganglia to frontal cortex ratio of 1.55 ± 0.05 in control subjects.[1]
Visualizations
Dopamine D₂ Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D₂ receptor.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Experimental Workflow for a Clinical [¹²³I]this compound Scan
The diagram below outlines the logical workflow for conducting a clinical [¹²³I]this compound SPECT scan.
Caption: Experimental Workflow for a Clinical [¹²³I]this compound Scan.
References
Ethical Considerations for the Use of [¹²³I]IBZM in Human Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²³I]Iodobenzamide ([¹²³I]IBZM) is a radiolabeled benzamide that acts as a selective antagonist for dopamine D2 and D3 receptors.[1] Its use in conjunction with Single Photon Emission Computed Tomography (SPECT) allows for the in vivo quantification and visualization of these receptors in the human brain. This technique is a valuable tool in neuroscience research, particularly in the study of neuropsychiatric and movement disorders such as Parkinson's disease and Huntington's disease, where alterations in the dopaminergic system are implicated.[2][3]
The administration of a radioactive tracer to human participants necessitates a thorough and rigorous ethical evaluation to ensure participant safety and autonomy. These application notes provide a comprehensive overview of the ethical considerations, risk mitigation strategies, and detailed protocols for the use of [¹²³I]this compound in human research.
Core Ethical Principles
The use of [¹²³I]this compound in human research must adhere to fundamental ethical principles as outlined in international guidelines such as the Declaration of Helsinki and the Belmont Report. These principles include:
-
Respect for Persons: This principle requires that research participants are treated as autonomous agents and that individuals with diminished autonomy are entitled to protection. It is operationalized through the informed consent process.
-
Beneficence: This principle entails an obligation to maximize potential benefits and minimize possible harms. A thorough risk-benefit analysis is a critical component of the ethical review.
-
Justice: This principle requires that the benefits and burdens of research are distributed fairly. The selection of research participants must be equitable.
Institutional Review Board (IRB) / Research Ethics Committee (REC) Review
All research involving the administration of [¹²³I]this compound to humans must be prospectively reviewed and approved by an independent IRB or REC.[1][4][5] The IRB/REC is tasked with safeguarding the rights, safety, and well-being of research participants.
Key Submission Components for IRB/REC Review
Researchers should prepare a comprehensive submission package that includes:
-
Research Protocol: A detailed description of the study's rationale, objectives, methodology, and statistical analysis plan.
-
Investigator's Brochure: If applicable, this document should contain all relevant preclinical and clinical data on [¹²³I]this compound.
-
Informed Consent Form: A clear and comprehensive document outlining all aspects of the research for potential participants.
-
Radiation Dosimetry Report: A detailed calculation of the radiation dose to be received by participants.
-
Recruitment Materials: Any advertisements or materials used to recruit participants.
-
Investigator Qualifications: Documentation of the research team's expertise in nuclear medicine, neuroscience, and clinical research.
-
Data and Safety Monitoring Plan: A plan for monitoring the data to ensure the ongoing safety of participants.
Risk-Benefit Analysis
A central ethical consideration is the balance between the potential risks to participants and the anticipated benefits of the research.
Potential Risks
The risks associated with [¹²³I]this compound research can be categorized as follows:
-
Radiation Exposure: The primary risk is from the ionizing radiation emitted by ¹²³I. While the doses are generally low, there is a theoretical long-term risk of radiation-induced cancer.[[“]][[“]] The principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed to minimize radiation exposure.[[“]]
-
Adverse Reactions to [¹²³I]this compound: While generally well-tolerated, potential adverse reactions could include dizziness, headache, or nausea, though these are reported to occur in less than 1% of subjects in similar studies.[2]
-
Procedural Risks: These include risks associated with the intravenous injection (e.g., pain, bruising, infection) and the SPECT imaging procedure itself (e.g., claustrophobia).
-
Psychological Risks: The knowledge of having a radiotracer in one's body may cause anxiety for some participants.
-
Breach of Confidentiality: Neuroimaging data is sensitive, and its unauthorized disclosure could have social or economic repercussions for the participant.
-
Incidental Findings: Neuroimaging may reveal unexpected abnormalities unrelated to the research question, which can create complex ethical dilemmas regarding disclosure.[8][9][10][11][12]
Potential Benefits
-
Direct Benefits to Participants: In most research settings, there are no direct therapeutic benefits to the participants. This must be clearly communicated in the informed consent form.
-
Indirect Benefits to Society: The primary benefit of [¹²³I]this compound research is the advancement of scientific knowledge about the brain and various neurological and psychiatric disorders. This knowledge may contribute to the development of new diagnostic tools and treatments in the future.
Informed Consent
The informed consent process is a cornerstone of ethical research. It is a continuous dialogue between the research team and the potential participant, not merely the signing of a form.
Essential Elements of the Informed Consent Document
The informed consent form must be written in lay language and include the following information:
-
A clear statement that the study involves research.
-
The purpose of the research.
-
The expected duration of the participant's involvement.
-
A detailed description of all procedures, including the intravenous injection of [¹²³I]this compound and the SPECT scan.
-
A comprehensive explanation of all foreseeable risks and discomforts, with a particular emphasis on radiation risks explained in understandable terms (e.g., comparison to background radiation or other medical procedures).[13]
-
A description of any potential benefits to the participant or to others.
-
Disclosure of any appropriate alternative procedures or courses of treatment.
-
A statement describing the extent to which confidentiality of records identifying the participant will be maintained.
-
For research involving more than minimal risk, an explanation as to whether any compensation and/or medical treatments are available if injury occurs.
-
Contact information for answers to pertinent questions about the research and research participants' rights.
-
A statement that participation is voluntary, that refusal to participate will involve no penalty or loss of benefits, and that the participant may discontinue participation at any time.
-
A statement regarding the management of incidental findings.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to the use of [¹²³I]this compound in human research.
| Parameter | Value | Reference |
| Typical Injected Activity | 185 MBq (5 mCi) | [3][14] |
| Effective Dose Equivalent | 0.034 mSv/MBq | [[“]] |
| Total Effective Dose (for 185 MBq) | 6.29 mSv | Calculated |
Table 1: [¹²³I]this compound Radiation Dosimetry
| Organ | Absorbed Dose (mGy/MBq) | Reference |
| Large Intestine Wall | 0.075 | [[“]] |
| Gallbladder Wall | 0.073 | [[“]] |
| Spleen | 0.051 | [[“]] |
| Lungs | 0.034 | [[“]] |
| Brain | 0.011 | [[“]] |
| Thyroid (blocked) | 0.084 | [[“]] |
Table 2: Absorbed Radiation Dose to Specific Organs
| Study Population | Striatum-to-Frontal Cortex Ratio (Mean ± SD) | Reference |
| Healthy Controls | 1.55 ± 0.05 | [3] |
| Idiopathic Parkinson's Syndrome | 1.51 ± 0.05 | [3] |
| Parkinson's Syndromes (other etiology) | 1.35 ± 0.11 | [3] |
Table 3: Semiquantitative [¹²³I]this compound SPECT Data
Experimental Protocols
The following protocols provide a detailed methodology for conducting [¹²³I]this compound SPECT studies in human research participants.
Participant Recruitment and Screening
-
IRB/REC Approved Recruitment: Utilize IRB/REC-approved materials to recruit potential participants.
-
Inclusion/Exclusion Criteria: Apply strict inclusion and exclusion criteria to ensure participant safety and data validity.
-
Informed Consent: Conduct a thorough informed consent process with each potential participant.
-
Medical History and Physical Examination: Obtain a comprehensive medical history and perform a physical examination to ensure the participant is fit for the study.
-
Pregnancy Test: For female participants of childbearing potential, a negative pregnancy test is mandatory prior to radiotracer administration.
Pre-Imaging Procedures
-
Thyroid Blockade: To minimize radiation exposure to the thyroid from free ¹²³I, administer a thyroid-blocking agent (e.g., potassium iodide) orally, typically one hour before the injection of [¹²³I]this compound.[2]
-
Participant Instructions: Instruct the participant to remain well-hydrated to promote the clearance of the radiotracer.
-
Intravenous Line Placement: A qualified healthcare professional should place an intravenous (IV) catheter for the administration of [¹²³I]this compound.
[¹²³I]this compound Administration and SPECT Imaging
-
Radiotracer Administration: Administer a sterile, pyrogen-free dose of [¹²³I]this compound (typically 185 MBq) via slow intravenous injection.
-
Uptake Period: Allow for a 90-120 minute uptake period post-injection, during which the participant should rest comfortably.[3]
-
Participant Positioning: Position the participant supine on the SPECT scanner bed with their head comfortably immobilized to minimize motion artifacts.
-
SPECT Acquisition:
-
Gamma Camera: Use a dual- or triple-head SPECT camera equipped with a low-energy, high-resolution (LEHR) collimator.
-
Energy Window: Center a 15-20% energy window around the 159 keV photopeak of ¹²³I.
-
Acquisition Mode: Acquire data in a step-and-shoot or continuous rotation mode over 360 degrees.
-
Projections: Acquire 60-120 projections.
-
Matrix Size: Use a 128x128 matrix.
-
Acquisition Time: The total acquisition time is typically 30-45 minutes.
-
-
Image Reconstruction: Reconstruct the acquired projection data using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, and collimator-detector response.
Post-Imaging Procedures
-
Participant Monitoring: Monitor the participant for any adverse reactions for a short period after the scan.
-
IV Catheter Removal: Remove the IV catheter.
-
Post-Scan Instructions: Advise the participant to continue hydrating and to void frequently to enhance the clearance of the radiotracer.
-
Data Analysis:
-
Define regions of interest (ROIs) on the reconstructed SPECT images, typically for the striatum (caudate and putamen) and a reference region with low D2 receptor density (e.g., cerebellum or occipital cortex).
-
Calculate the specific binding ratio (SBR) or binding potential (BP) using the formula: (Activity in Striatum - Activity in Reference Region) / Activity in Reference Region.
-
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and [¹²³I]this compound Action.
Caption: Experimental Workflow for a [¹²³I]this compound SPECT Study.
Caption: Logical Relationships of Ethical Considerations.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Health effects of low-dose medical radiation: time to act | MEDIRAD Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. ijrpr.com [ijrpr.com]
- 6. The Safety And Long-term Effects Of Low-dose Radiation Exposure From Medical Imaging. - Consensus Academic Search Engine [consensus.app]
- 7. The Safety And Long-term Health Effects Of Low-dose Radiation From Medical Imaging. - Consensus Academic Search Engine [consensus.app]
- 8. The management of incidental findings in neuro-imaging research: framework and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Just Standard: The Ethical Management of Incidental Findings in Brain Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinical-sciences.ed.ac.uk [clinical-sciences.ed.ac.uk]
- 12. The Management of Incidental Findings in Neuro-Imaging Research: Framework and Recommendations | Journal of Law, Medicine & Ethics | Cambridge Core [cambridge.org]
- 13. youtube.com [youtube.com]
- 14. waypointcentre.ca [waypointcentre.ca]
Troubleshooting & Optimization
Technical Support Center: [123I]IBZM Striatal Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low striatal binding of [123I]Iodobenzamide ([123I]IBZM) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical striatal-to-occipital or striatal-to-frontal cortex binding ratio for [123I]this compound in healthy individuals?
A1: In healthy control subjects, the basal ganglia to frontal cortex (BG/FC) ratios are typically around 1.55 ± 0.05.[1] Findings in patients with idiopathic Parkinson's syndrome (IPS) are often not significantly different from controls, with BG/FC ratios around 1.51 ± 0.05.[1] However, these values can be influenced by age, with a general decline in this compound binding observed with advancing age.[2]
Q2: Which medications can interfere with [123I]this compound binding and potentially lead to low striatal uptake?
A2: A number of medications can interfere with [123I]this compound binding by blocking dopamine D2 receptors. It is crucial to review the subject's medication history. Dopamine D2 receptor antagonists, including many antipsychotics, will competitively inhibit the binding of [123I]this compound. It is recommended to discontinue these medications for at least five half-lives before the scan.
Q3: Can endogenous dopamine levels affect [123I]this compound binding?
A3: Yes, endogenous dopamine can compete with [123I]this compound for binding to D2 receptors. Drugs that increase synaptic dopamine levels, such as cocaine and amphetamines, can lead to reduced binding of D2 receptor antagonists like [123I]this compound.
Q4: What are the consequences of poor radiopharmaceutical quality on striatal binding?
A4: The quality of the [123I]this compound radiopharmaceutical is critical for accurate results. The presence of radiochemical impurities can lead to a lower effective dose of the active tracer, resulting in decreased signal and inaccurate quantification of D2 receptor binding.[3] It is essential to perform quality control procedures after preparation and before administration to the patient.[3][4]
Troubleshooting Low Striatal Binding
Low striatal binding of [123I]this compound can arise from a variety of factors, ranging from patient-specific variables to technical issues with the imaging procedure. The following guide provides a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Low [123I]this compound Striatal Binding
Caption: A flowchart outlining the systematic steps for troubleshooting low [123I]this compound striatal binding.
Step 1: Review Patient-Specific Factors
| Question | Potential Cause | Recommended Action |
| Was the patient taking any medications known to interfere with D2 receptor binding? | Competitive inhibition by D2 receptor antagonists (e.g., antipsychotics) or agonists. | Review the patient's medication list. If interfering medications are present, consider if they can be safely withheld for an appropriate period (at least 5 half-lives) before repeating the scan. |
| Was the patient properly prepared for the scan? | Factors such as recent consumption of substances that affect dopamine release (e.g., caffeine, nicotine) could potentially influence binding. | Ensure adherence to a standardized patient preparation protocol, which may include fasting and restrictions on certain substances. |
| Is there a clinical reason to suspect altered endogenous dopamine levels? | Conditions or substances that increase synaptic dopamine can reduce [123I]this compound binding. | Correlate the imaging findings with the patient's clinical history and any known substance use. |
Step 2: Verify Radiopharmaceutical Quality
| Question | Potential Cause | Recommended Action |
| Was the radiochemical purity (RCP) of the [123I]this compound dose within acceptable limits? | Low RCP means a lower concentration of the active radiotracer, leading to reduced signal. | Review the quality control documentation for the specific batch of [123I]this compound used. The RCP should be ≥95%. |
| Was the correct dose administered to the patient? | An error in dose calculation or administration will result in lower than expected counts. | Verify the prescribed and administered dose. Check the calibration of the dose calibrator. |
| Was the injection successful? | Infiltration of the dose at the injection site will lead to reduced systemic availability of the tracer. | Examine the injection site for signs of infiltration. Review the injection technique with the administering personnel. |
Step 3: Check Image Acquisition Parameters
| Question | Potential Cause | Recommended Action |
| Was the scan performed at the optimal time after injection? | The uptake of specifically bound [123I]this compound in the striatum reaches a plateau after about 40 minutes and remains stable up to 200 minutes post-injection.[5] Scanning too early or too late can affect the binding ratio. | SPECT examinations are typically performed between 70-90 minutes post-injection to achieve the highest count rate in the basal ganglia.[6] |
| Was the SPECT scanner properly calibrated and functioning correctly? | A malfunctioning or poorly calibrated scanner can lead to artifacts and inaccurate quantification. | Review the latest quality control records for the SPECT system. |
| Did the patient move during the scan? | Patient motion can cause blurring and misregistration of the images, leading to artificially low striatal uptake values. | Review the raw projection data (sinogram or cine) for evidence of patient motion. If significant motion is detected, the scan may need to be repeated. |
Step 4: Evaluate Image Processing and Analysis
| Question | Potential Cause | Recommended Action |
| Were the regions of interest (ROIs) for the striatum and reference region placed correctly? | Incorrect ROI placement can lead to inaccurate calculation of the binding ratio. | Review the placement of ROIs to ensure they accurately encompass the striatum and the chosen reference region (e.g., occipital or frontal cortex). |
| Were appropriate corrections for attenuation and scatter applied? | Failure to correct for these physical factors can lead to underestimation of tracer concentration in deep structures like the striatum. | Verify that appropriate and validated attenuation and scatter correction methods were used during image reconstruction. |
| Was a suitable reconstruction algorithm used? | The choice of reconstruction algorithm (e.g., filtered backprojection vs. iterative reconstruction) can impact the quantitative accuracy of the results. | Ensure that a validated and standardized reconstruction protocol was followed. |
Experimental Protocols
[123I]this compound Radiopharmaceutical Quality Control
A reliable procedure for the synthesis of [123I]this compound involves electrophilic radioiodination of the precursor with high-purity sodium [123I]iodide.[7] Quality control should be performed to ensure the radiochemical purity is at least 95%.[5] This is typically assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Thin-Layer Chromatography (TLC) | ≥ 95% [123I]this compound |
| Radionuclidic Purity | Gamma Spectroscopy | As per pharmacopeia standards |
| pH | pH meter or pH paper | Within specified range for injection |
| Visual Inspection | Clear, colorless, free of particulate matter | Pass |
[123I]this compound SPECT Imaging Protocol
-
Patient Preparation:
-
Discontinue any medications known to interfere with dopamine D2 receptor binding for at least 5 half-lives prior to the scan.
-
Patients should be well-hydrated.
-
Fasting is not typically required.
-
-
Dose Administration:
-
Administer approximately 185 MBq (5 mCi) of [123I]this compound intravenously.[1]
-
The injection should be given as a bolus.
-
-
Image Acquisition:
-
Begin SPECT acquisition 70-90 minutes post-injection.[6]
-
Use a dual-head SPECT system equipped with low-energy, high-resolution collimators.
-
Acquisition parameters:
-
Matrix: 128x128
-
Energy window: 159 keV ± 10%
-
Rotation: 360° (180° per head)
-
Projections: 60-120 projections
-
Time per projection: 30-40 seconds
-
-
-
Image Reconstruction:
-
Reconstruct the images using an iterative reconstruction algorithm (e.g., OSEM) with attenuation and scatter correction.
-
Apply a low-pass filter (e.g., Butterworth) to reduce noise.
-
-
Image Analysis:
-
Define regions of interest (ROIs) on the transaxial slices for the striatum (caudate and putamen) and a reference region (e.g., frontal or occipital cortex).
-
Calculate the striatal binding ratio using the formula: (mean counts in striatal ROI - mean counts in reference ROI) / mean counts in reference ROI.
-
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D2 receptor, which is the target for [123I]this compound.
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway and the competitive binding of [123I]this compound.
References
- 1. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 6. Initial experience with SPECT examinations using [123I]this compound as a D2-dopamine receptor antagonist in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of [123I]this compound: a reliable procedure for routine clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of IBZM In Vitro
Welcome to the technical support center for minimizing non-specific binding of [¹²⁵I]iodobenzamide (IBZM) in in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an this compound binding assay?
A1: Non-specific binding refers to the interaction of [¹²⁵I]this compound with components in your assay system other than the dopamine D2 receptor, its specific target. This can include binding to other proteins, lipids, filters, and even the assay tubes themselves. High non-specific binding can obscure the specific binding signal, leading to inaccurate quantification of D2 receptor density (Bmax) and affinity (Kd).[1]
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should be less than 20% of the total binding. If non-specific binding exceeds 50% of the total binding, it can be very difficult to obtain high-quality, reproducible data.[1]
Q3: How is non-specific binding determined in an this compound assay?
A3: Non-specific binding is measured by incubating the radioligand in the presence of a high concentration of a non-labeled competitor that has high affinity for the dopamine D2 receptor. This "cold" ligand will occupy the specific binding sites, so any remaining bound radioligand is considered non-specific.[1] For this compound assays, a common choice for the cold ligand is a high concentration (e.g., 1-10 µM) of a D2 antagonist like haloperidol or spiperone.
Q4: What are the most common causes of high non-specific binding?
A4: High non-specific binding can arise from several factors, including:
-
Suboptimal buffer composition: Incorrect pH or ionic strength can promote non-specific interactions.
-
Inadequate blocking: Insufficient or inappropriate blocking agents can leave non-specific sites exposed.
-
Radioligand quality: Hydrophobic radioligands tend to exhibit higher non-specific binding. Degradation of the radioligand can also be a factor.
-
Membrane preparation quality: Contamination of the membrane preparation with other cellular components can increase non-specific binding sites.
-
Incubation conditions: Inappropriately long incubation times or temperatures can increase non-specific interactions.
-
Assay materials: The type of filter plates and assay tubes can influence non-specific binding.
Troubleshooting Guide
High non-specific binding is a common challenge in radioligand binding assays. The following table provides a structured approach to troubleshooting this issue.
| Observation | Potential Cause | Recommended Action |
| High non-specific binding across all conditions | Suboptimal buffer conditions | Optimize the pH and ionic strength of your binding buffer. For D2 receptors, a pH of 7.4 is typical. Increasing the salt concentration (e.g., 120-150 mM NaCl) can reduce electrostatic interactions. |
| Inadequate blocking | Increase the concentration of your blocking agent (e.g., BSA). Consider trying alternative blocking agents like non-fat dry milk or a different brand of BSA. Pre-treating filters with a blocking agent can also be beneficial. | |
| Poor radioligand quality | Check the age and storage conditions of your [¹²⁵I]this compound. If possible, test a new batch of radioligand. | |
| Non-specific binding increases with radioligand concentration | Insufficient blocking of non-specific sites | This is expected to some extent, but a steep, linear increase suggests that non-specific sites are not saturated. Increase the concentration of the blocking agent or try a different one. |
| High variability in non-specific binding replicates | Inconsistent washing | Ensure that the washing procedure is consistent for all samples. Use a multi-channel pipette for simultaneous washing and aspiration. Optimize the wash volume and number of washes. |
| Incomplete filtration | Check for clogs in the filter plate. Ensure a good seal on the vacuum manifold for even filtration. | |
| Non-specific binding is high even with a proven protocol | Issues with membrane preparation | Prepare fresh membrane fractions and ensure they are properly washed to remove interfering substances. Perform a protein concentration assay to ensure consistent amounts of membrane are used in each well. |
| Contamination | Use fresh, filtered buffers and solutions to avoid contamination that could contribute to non-specific binding. |
Data Presentation: Optimizing Assay Conditions
The following tables summarize key parameters that can be optimized to minimize non-specific binding of this compound.
Table 1: Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Most commonly used blocking agent. Helps to saturate non-specific binding sites on various surfaces. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Can be an effective and inexpensive alternative to BSA. |
| Polyethyleneimine (PEI) | 0.1% - 0.3% (v/v) | Often used to pre-treat filter plates to reduce non-specific binding of positively charged radioligands. |
Table 2: Assay Buffer Components
| Component | Typical Concentration Range | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 120 - 150 mM | Reduces non-specific ionic interactions. |
| KCl | 5 mM | Component of physiological buffers. |
| CaCl₂ | 2 mM | Divalent cation that can be important for receptor conformation and binding. |
| MgCl₂ | 1 mM | Divalent cation that can be important for receptor conformation and binding. |
| pH | 7.4 | Physiological pH optimal for most receptor binding assays. |
Table 3: Incubation and Washing Parameters
| Parameter | Typical Range | Considerations |
| Incubation Time | 60 - 120 minutes | Should be sufficient to reach equilibrium for specific binding without excessively increasing non-specific binding. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can decrease incubation time but may also increase non-specific binding and ligand degradation. |
| Wash Buffer | Ice-cold Assay Buffer | Cold buffer helps to slow the dissociation of the radioligand from the receptor during washing. |
| Number of Washes | 3 - 5 | Sufficient to remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
| Wash Volume | 200 - 300 µL per well (for 96-well plates) | Adequate volume to thoroughly wash the filters. |
Experimental Protocols
Cell Membrane Preparation for Dopamine D2 Receptor Binding
This protocol describes the preparation of cell membranes from cultured cells overexpressing the dopamine D2 receptor or from brain tissue.
-
Cell/Tissue Collection:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
For brain tissue (e.g., striatum), dissect the tissue on ice and place it in ice-cold homogenization buffer.
-
-
Homogenization:
-
Resuspend the cell pellet or tissue in 10-20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize using a Dounce homogenizer or a polytron homogenizer on ice.
-
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Washing:
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.
-
-
Final Preparation:
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Saturation Binding Assay for [¹²⁵I]this compound
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]this compound.
-
Assay Setup:
-
Prepare a series of dilutions of [¹²⁵I]this compound in assay buffer, typically ranging from 0.01 to 5 times the expected Kd.
-
In a 96-well filter plate, add in triplicate:
-
Total Binding: A fixed amount of membrane preparation (e.g., 10-50 µg protein), the varying concentrations of [¹²⁵I]this compound, and assay buffer to a final volume (e.g., 200 µL).
-
Non-specific Binding: The same components as for total binding, but also include a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Harvest the contents of the plate onto a filter mat using a cell harvester, washing rapidly with 3-5 volumes of ice-cold wash buffer.
-
-
Counting:
-
Dry the filter mat and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [¹²⁵I]this compound.
-
Plot the specific binding versus the concentration of [¹²⁵I]this compound and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax.
-
Competitive Binding Assay for [¹²⁵I]this compound
This assay is used to determine the affinity (Ki) of a non-labeled compound for the dopamine D2 receptor.
-
Assay Setup:
-
Prepare a series of dilutions of the non-labeled test compound in assay buffer.
-
In a 96-well filter plate, add in triplicate:
-
A fixed amount of membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of [¹²⁵I]this compound (typically at or below its Kd).
-
The varying concentrations of the test compound.
-
Assay buffer to a final volume (e.g., 200 µL).
-
-
Include control wells for total binding (no competitor) and non-specific binding (e.g., 10 µM haloperidol).
-
-
Incubation, Filtration, Washing, and Counting:
-
Follow the same procedure as for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]this compound used in the assay and Kd is the equilibrium dissociation constant of [¹²⁵I]this compound.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for a Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting flowchart for high non-specific binding.
References
Technical Support Center: Synthesis and Purification of IBZM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide (IBZM).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Phase
Question: My radiolabeling yield for [¹²³I]this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low radiolabeling yields are a common challenge in the synthesis of [¹²³I]this compound. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Precursor Quality: The purity of the precursor, (S)-(-)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM), is critical. Impurities in the BZM can interfere with the radioiodination reaction.[1][2]
-
Reaction Conditions: The conditions for the electrophilic radioiodination reaction must be carefully optimized.
-
pH: The pH of the reaction mixture is crucial. A pH of 2 has been found to be optimal for the radioiodination of BZM.[3]
-
Temperature and Time: Heating the reaction mixture at 65°C for 14 minutes has been shown to provide good labeling yields.[3] Inconsistent heating can lead to variable results.
-
Oxidizing Agent: The concentration and volume of the oxidizing agent, such as peracetic acid, need to be precise.
-
-
Reagent Volumes: The volume of the sodium [¹²³I]iodide solution can impact the yield. Larger volumes may lead to lower, though more consistent, yields.[3]
Question: I am observing an unexpected peak in my HPLC analysis of the crude reaction mixture. What could this be?
Answer:
An unexpected peak in the HPLC chromatogram of your crude this compound reaction mixture is likely a byproduct of the synthesis.
-
Isomeric Impurity: A common byproduct of the electrophilic iodination of BZM is the formation of the 5-iodo isomer, (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide (5-IBZM).[4] This isomer has been shown to have a similar retention time to the desired 3-iodo isomer (this compound) in some chromatographic systems, making purification challenging.[4]
-
Identification: Mass spectrometry can be used to confirm the identity of the unexpected peak.
-
Mitigation: Optimization of the reaction conditions, such as temperature and the rate of addition of the iodinating agent, may help to minimize the formation of this isomer.
-
-
Other Impurities: Other impurities may arise from the degradation of the precursor or reagents, or from side reactions.
Purification Phase
Question: I am experiencing low recovery of this compound after HPLC purification. What are the possible reasons and solutions?
Answer:
Low recovery during preparative HPLC purification can be frustrating. Here are some common causes and how to address them:
-
Column Overloading: Injecting too much crude material onto the HPLC column can lead to poor separation and peak broadening, resulting in the collection of impure fractions and loss of product.
-
Recommendation: Perform a loading study to determine the optimal sample load for your column.
-
-
Poor Solubility: If the crude this compound is not fully dissolved in the injection solvent, it can precipitate on the column or in the injection port, leading to low recovery and pressure issues.
-
Recommendation: Ensure your sample is completely dissolved before injection. You may need to experiment with different solvent compositions.
-
-
Compound Adsorption: this compound may adsorb to the stationary phase or system components, especially if there are active sites.
-
Recommendation: Passivating the HPLC system with a strong acid or a competing base may help. Using a column with a different stationary phase chemistry could also be beneficial.
-
Question: My purified this compound shows peak tailing in the final analytical HPLC. What could be the cause and how can I fix it?
Answer:
Peak tailing in the final product indicates that the compound is undergoing secondary interactions with the stationary phase.
-
Column Issues: The analytical column may be degrading, or there could be active sites on the silica backbone of the stationary phase.
-
Recommendation: Try a new column of the same type or switch to a column with an end-capped stationary phase.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Recommendation: Adjust the pH of the mobile phase to suppress the ionization of the analyte.
-
-
Metal Contamination: Trace metal contamination in the sample or mobile phase can lead to peak tailing.
-
Recommendation: Use high-purity solvents and add a chelating agent like EDTA to the mobile phase.
-
Frequently Asked Questions (FAQs)
Synthesis
-
What is the recommended starting material for this compound synthesis? The recommended precursor is (S)-(-)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM).[1]
-
What are the critical parameters to control during the radioiodination step? The critical parameters include the purity of the BZM precursor, the pH of the reaction mixture, the reaction temperature and time, and the concentration of the oxidizing agent.[1][3]
Purification
-
What is the most common method for purifying this compound? Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the purification of this compound.[3] Solid-phase extraction (SPE) can also be used as a preliminary purification step.[3]
-
How can I ensure the purity of my final this compound product? A validated analytical HPLC method should be used to determine the radiochemical and chemical purity of the final product.[1][2] The identity of the product should be confirmed by co-elution with a cold standard of this compound.
Data Presentation
Table 1: Optimized Conditions for [¹²³I]this compound Radiosynthesis
| Parameter | Optimized Value | Reference |
| Precursor (BZM) Amount | 50 µg | [3] |
| Precursor Solvent | 50 µL EtOH | [3] |
| Buffer pH | 2 | [3] |
| Na[¹²³I]I in 0.1 M NaOH | < 180 µL | [3] |
| Peracetic Acid Solution | 50 µL (diluted) | [3] |
| Reaction Temperature | 65 °C | [3] |
| Reaction Time | 14 min | [3] |
Table 2: Typical Yields and Purity of [¹²³I]this compound Synthesis
| Parameter | Value (for Na[¹²³I]I volume < 180 µL) | Value (for Na[¹²³I]I volume 417-523 µL) | Reference |
| Labeling Yield | 76 ± 4% (n=31) | 61 ± 5% (n=21) | [3] |
| Radiochemical Yield | 69 ± 4% | 56 ± 5% | [3] |
| Radiochemical Purity | 98 ± 1% | 98 ± 1% | [3] |
Experimental Protocols
Protocol 1: Synthesis of [¹²³I]this compound
This protocol is based on a reliable procedure for routine clinical studies.[3]
-
Preparation:
-
In a reaction vial, mix 50 µg of BZM dissolved in 50 µL of ethanol with a pH 2 buffer.
-
-
Radioiodination:
-
Add less than 180 µL of Na[¹²³I]I in 0.1 M NaOH to the reaction vial.
-
Add 50 µL of a diluted peracetic acid solution.
-
Heat the reaction mixture at 65°C for 14 minutes.
-
-
Quenching:
-
After 14 minutes, quench the reaction by adding a suitable reducing agent (e.g., sodium metabisulfite solution).
-
Protocol 2: Purification of [¹²³I]this compound by HPLC
This is a general protocol for preparative RP-HPLC. Specific conditions should be optimized for your system.
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) is typically used. The exact gradient will need to be developed based on analytical separations.
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) and a radioactivity detector.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the crude reaction mixture.
-
Run the gradient and collect fractions corresponding to the this compound peak as determined by both UV and radioactivity detectors.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for the synthesis, purification, and quality control of [¹²³I]this compound.
Caption: Radiolabeling of BZM to form [¹²³I]this compound and a potential isomeric byproduct.
Caption: A logic diagram for troubleshooting low radiochemical yield in this compound synthesis.
References
Technical Support Center: IBZM Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹²³I]IBZM for dopamine D2 receptor imaging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our this compound SPECT scan shows unexpectedly low striatal binding in a patient. Could their medication be the cause?
A: Yes, medication is a very common cause of reduced this compound binding. This compound is a radioligand that specifically binds to dopamine D2 receptors. Many medications, particularly antipsychotics, also bind to these receptors. If a patient is taking such a medication, the drug will compete with this compound for the binding sites, leading to a reduced signal in your SPECT images. This is a classic case of competitive inhibition.
Q2: Which specific classes of drugs are known to interfere with this compound binding?
A: The primary class of drugs to be concerned about are those with an affinity for dopamine D2 receptors. These include:
-
Antipsychotics (Neuroleptics): Both typical and atypical antipsychotics are designed to interact with dopamine receptors and are the most common source of interference.
-
Antidepressants: Some antidepressants can modulate the dopaminergic system, although their direct binding to D2 receptors is generally lower than that of antipsychotics.
-
Dopamine Agonists: Used in the treatment of Parkinson's disease, these drugs directly stimulate dopamine receptors and can interfere with this compound binding.
-
Certain Antiemetics: Some anti-nausea medications work by blocking dopamine receptors.
-
Opioids: There is some evidence to suggest that certain opioids may influence the dopaminergic system.
Q3: We have a patient scheduled for an this compound scan. How long should they be off their medication to avoid interference?
A: The "washout" period depends on the specific drug, its dosage, and its half-life. It is crucial to consult with the prescribing physician before advising a patient to stop any medication. As a general guideline, a washout period of at least five half-lives of the drug is recommended to ensure it has been sufficiently cleared from the system. For some specific medications, see the table below for more detailed information.
Q4: Can we quantify the effect of a patient's medication on this compound binding?
A: Precisely quantifying the effect without a baseline (drug-free) scan for the same patient is difficult. However, by comparing the patient's striatal binding ratio to that of a healthy, medication-free control group, a qualitative or semi-quantitative assessment of reduced binding can be made. For some common antipsychotics, the expected D2 receptor occupancy at therapeutic doses has been studied and can provide a rough estimate of the potential reduction in this compound binding (see Table 1).
Q5: What should we do if a patient cannot safely discontinue their medication before an this compound scan?
A: If medication cannot be stopped, it is critical to document the patient's full medication history, including the drug name, dosage, and time of the last dose relative to the this compound injection. This information is essential for interpreting the scan results. The results should be interpreted with the understanding that the measured this compound binding will likely be an underestimation of the true D2 receptor density. In such cases, the scan may still have clinical value, for example, in assessing changes over time, provided the medication regimen remains stable.
Impact of Common Medications on Dopamine D2 Receptor Occupancy
The following table summarizes the approximate dopamine D2 receptor occupancy of several common atypical antipsychotics, which directly impacts this compound binding. Lower this compound binding would be expected with higher receptor occupancy by the medication.
| Medication | Daily Dose Range (mg/day) | Approximate Striatal D2 Receptor Occupancy (%) | Recommended Washout Period (Half-lives) | Notes |
| Risperidone | 6 | 69 ± 8%[1] | ~5 | High occupancy at typical clinical doses. |
| Olanzapine | 10 | 55 ± 11%[1] | ~5-7 | Moderate to high occupancy. |
| Quetiapine | 300-700 | 26 ± 17% (Putamen)[1] | ~5 | Generally lower striatal D2 occupancy compared to other antipsychotics. Shows preferential extrastriatal binding.[2] The half-life of receptor occupancy is about 10 hours.[3] |
| Aripiprazole | 3-30 | Low to high (dose-dependent) | ~7-10 (long half-life) | Partial agonist at the D2 receptor. Occupancy can be high, but the functional effect differs from antagonists. |
Disclaimer: The washout periods provided are general recommendations. The decision to withdraw any medication must be made by a qualified clinician, taking into account the individual patient's medical condition.
Experimental Protocols
Protocol 1: Patient Preparation and this compound SPECT Imaging
This protocol is based on the EANM procedure guidelines for dopamine D2 receptor imaging.
-
Patient Screening and Preparation:
-
Obtain a detailed medication history with a focus on drugs affecting the central nervous system.
-
If feasible and clinically appropriate, interfering medications should be withdrawn for a sufficient period (see Table 1 and FAQ3). This decision must be made in consultation with the treating physician.
-
The patient should be in a resting state in a quiet, dimly lit room before and during the radiotracer injection to minimize variations in endogenous dopamine levels.
-
Establish intravenous access.
-
-
Radiopharmaceutical Administration:
-
Administer approximately 185 MBq of [¹²³I]this compound intravenously.
-
The patient should remain in a quiet environment for at least 20 minutes post-injection.
-
-
Image Acquisition:
-
SPECT acquisition should be performed 1.5 to 3 hours (preferably 2 hours) after the injection of [¹²³I]this compound.
-
Use a SPECT system equipped with a high-resolution collimator.
-
Acquire images over 360° with a sufficient number of projections (e.g., 60 or 128) and acquisition time per projection to ensure adequate image statistics.
-
-
Image Processing and Analysis:
-
Reconstruct the acquired data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
-
For semi-quantitative analysis, draw regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum or occipital cortex.
-
Calculate the specific-to-nonspecific binding ratio using the formula: (Counts in Striatum - Counts in Reference Region) / Counts in Reference Region.
-
Protocol 2: In Vitro Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace [¹²³I]this compound from brain tissue homogenates.
-
Membrane Preparation:
-
Homogenize frozen brain tissue (e.g., rat striatum) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane homogenate, a fixed concentration of [¹²³I]this compound (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known D2 receptor antagonist (e.g., unlabeled haloperidol or sulpiride).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, separating the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²³I]this compound).
-
Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²³I]this compound used and Kd is its dissociation constant for the D2 receptor.
-
Visualizations
References
Technical Support Center: Refining Kinetic Modeling for IBZM SPECT Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodine-123-iodobenzamide (IBZM) SPECT studies. The information is designed to address specific issues that may arise during experimental design, data acquisition, and kinetic modeling analysis.
Frequently Asked Questions (FAQs)
Q1: Which kinetic model is most suitable for analyzing dynamic [¹²³I]this compound SPECT data?
A1: For dynamic [¹²³I]this compound SPECT, the two-parameter versions of the simplified reference tissue model (SRTM2) and the multilinear reference tissue model (MRTM2) are recommended.[1] These models have been shown to provide reliable binding potential (BP_ND) estimates, even in the presence of the high noise levels characteristic of dynamic SPECT data.[1] While the full SRTM and MRTM can be used, they are more susceptible to noise.[1] The commonly used pseudo-equilibrium analysis (PsEA) is discouraged due to a tendency for positive bias and low correlation with more robust kinetic models.[1]
Q2: What is the primary cause of high noise in dynamic this compound SPECT data, and how can it be mitigated?
A2: The high noise level in dynamic SPECT is a known challenge that can compromise the reliability of kinetic modeling.[1] This can be attributed to the lower count statistics compared to PET. To mitigate this, in addition to using robust kinetic models like SRTM2 and MRTM2, optimizing the acquisition and reconstruction protocols is crucial. This includes using a high-resolution collimator and appropriate filtering techniques during reconstruction.[2]
Q3: My kinetic model is failing to converge. What are the common causes and troubleshooting steps?
A3: Model convergence failure can be due to several factors, including high noise in the data, poor initial parameter estimates, or patient motion artifacts.
-
High Noise: As mentioned, high noise is a significant issue. Employing SRTM2 or MRTM2 can improve robustness.[1][3] These models reduce the number of fitted parameters, which can aid convergence.
-
Initial Parameters: Ensure that the initial parameter estimates provided to the modeling software are reasonable. Poor starting values can prevent the algorithm from finding a solution.
-
Patient Motion: Movement during the scan can introduce significant errors in the time-activity curves (TACs). It is essential to minimize patient motion through proper head fixation and clear instructions. If motion occurs, it may be necessary to exclude the affected frames from the analysis or employ motion correction algorithms.
Q4: Should I use a single bolus injection or a bolus-plus-continuous-infusion protocol for my this compound SPECT study?
A4: Both single bolus and bolus-plus-continuous-infusion protocols have been successfully used for this compound SPECT.
-
Single Bolus: This is a simpler and more common approach. Dynamic scanning after a single bolus injection allows for the application of various kinetic models.[1]
-
Bolus-Plus-Continuous-Infusion: This method aims to achieve a steady state of tracer concentration in the blood and tissue, which can simplify the quantification of receptor occupancy.[4] It can be a powerful technique for studying the temporal binding characteristics of antipsychotic agents.[4] However, achieving a true steady state can be challenging, and an incorrect bolus-to-infusion ratio can affect the results.[4]
Troubleshooting Guides
Issue 1: High Variability in Binding Potential (BP_ND) Estimates
-
Symptom: You observe large standard errors or inconsistent BP_ND values across subjects or even within the same subject in different analysis runs.
-
Possible Causes & Solutions:
-
High Noise in SPECT Data:
-
Inappropriate Reference Region Selection:
-
Solution: The cerebellum is a commonly used reference region for this compound SPECT as it is considered to have a negligible density of dopamine D2 receptors. Ensure the reference region is drawn accurately and consistently across all subjects, avoiding contamination from adjacent structures.
-
-
Patient Motion:
-
Solution: Implement head fixation during the scan and visually inspect the dynamic images for any signs of movement. If motion is detected, consider motion correction or excluding the affected data.
-
-
Issue 2: Discrepancy Between Visual Inspection and Quantitative Results
-
Symptom: The visual assessment of the SPECT images suggests a clear difference in striatal binding between groups, but the quantitative analysis from kinetic modeling does not show a significant difference.
-
Possible Causes & Solutions:
-
Partial Volume Effects:
-
Solution: Small structures like the striatum are susceptible to partial volume effects, where the signal is underestimated due to the limited spatial resolution of the scanner. Ensure that the regions of interest (ROIs) are drawn carefully to encompass the entire structure while minimizing spill-in from surrounding tissues. Consider using partial volume correction techniques if available.
-
-
Inadequate Kinetic Model:
-
Solution: Re-evaluate the choice of kinetic model. As mentioned, PsEA can be unreliable.[1] Ensure you are using a validated model like SRTM2 or MRTM2.
-
-
Variability in the Reference Region:
-
Solution: Pathological conditions can sometimes affect the reference region. If there is any suspicion of pathology in the cerebellum, it may not be a suitable reference region.
-
-
Data Presentation
Table 1: Comparison of Kinetic Models for [¹²³I]this compound SPECT
| Model | Advantages | Disadvantages | Recommendations |
| SRTM/MRTM | Well-established reference tissue models. | Can be compromised by the high noise level in dynamic SPECT.[1] | Use with caution for dynamic SPECT; SRTM2/MRTM2 are generally preferred. |
| SRTM2/MRTM2 | Provide reliable binding potential estimates.[1] Excellent agreement between the two models.[1] More robust to noise.[3] | Require a two-pass analysis approach. | Recommended for dynamic [¹²³I]this compound SPECT. [1] |
| PsEA | Simple to implement. | Shows a positive bias and low correlation with SRTM2/MRTM2.[1] | Discouraged for quantitative analysis. [1] |
| PEA | Considerably improved correlation with SRTM2/MRTM2 compared to PsEA.[1] | May not be as accurate as full kinetic modeling. | A suitable alternative for clinical routine when full kinetic modeling is not feasible.[1] |
Table 2: Semi-Quantitative Striatal this compound Binding Ratios
| Group | Striatum-to-Frontal Cortex Ratio (Mean ± SD) |
| Healthy Controls | 1.55 ± 0.05[5] |
| Idiopathic Parkinson's Syndrome (IPS) | 1.51 ± 0.05[5] |
| Parkinson's Syndromes of other aetiology (PS) | 1.35 ± 0.11[5] |
Experimental Protocols
Dynamic this compound SPECT with Single Bolus Injection
-
Patient Preparation: Patients should be comfortably positioned on the scanner bed to minimize motion. Head fixation is recommended.
-
Radiotracer Injection: Administer a single intravenous bolus of approximately 185 MBq of [¹²³I]this compound.
-
Dynamic Acquisition:
-
Start dynamic SPECT acquisition immediately after the injection.
-
A total scan duration of around 142 minutes has been used in research settings.[1]
-
A recommended optimal imaging time for clinical studies is between 60 and 120 minutes post-injection.[6]
-
Acquisition parameters should be optimized for the specific scanner, but a high-resolution collimator is recommended for better image quality.[2]
-
-
Image Reconstruction:
-
Reconstruct the dynamic images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
-
Apply corrections for attenuation and scatter.
-
The choice of filter and cutoff frequency can impact the noise level and should be carefully considered.[2]
-
-
Kinetic Modeling:
-
Generate time-activity curves (TACs) for the regions of interest (e.g., striatum, cerebellum).
-
Fit the TACs using the chosen kinetic model (SRTM2 or MRTM2 are recommended).
-
This compound SPECT with Bolus-Plus-Continuous-Infusion
-
Patient Preparation: Similar to the single bolus protocol.
-
Radiotracer Administration:
-
Administer an initial bolus of [¹²³I]this compound followed immediately by a continuous infusion.
-
A bolus-to-infusion ratio of 6:1 (mCi: mCi/hr) has been used to achieve stable plasma and brain activity levels.[4]
-
-
SPECT Acquisition:
-
Serial SPECT images can be acquired every 2-3 minutes for a total duration of up to 8 hours.[4]
-
-
Data Analysis:
-
This protocol is particularly useful for receptor occupancy studies, where the reduction in striatal activity after administration of a competing drug can be measured.[4]
-
Visualizations
References
- 1. Kinetic analyses of [123I]this compound SPECT for quantification of striatal dopamine D2 receptor binding: a critical evaluation of the single-scan approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]
- 3. A regularized full reference tissue model for PET neuroreceptor mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous intravenous infusion of iodine-123-IBZM for SPECT determination of human brain dopamine receptor occupancy by antipsychotic agent RWJ-37796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic SPECT in two healthy volunteers to determine the optimal time for in vivo D2 dopamine receptor imaging with 123I-IBZM using the rotating gamma camera - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control procedures for [123I]IBZM preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for [¹²³I]Iodobenzamide ([¹²³I]IBZM) preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and reliability of your work.
Quality Control Specifications
A summary of the key quality control tests and their acceptance criteria for [¹²³I]this compound preparations is provided in the table below.
| Quality Control Test | Method | Acceptance Criteria |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | ≥ 95% |
| Radionuclide Purity | Gamma Spectroscopy | ≥ 99.9% |
| Visual Inspection | Direct Observation | Clear, colorless, and free of particulate matter |
| pH | pH meter or pH-indicator strips | 4.5 - 7.5 |
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and quality control of [¹²³I]this compound.
Question: What are the potential causes of low radiochemical purity, and how can I troubleshoot this?
Answer: Low radiochemical purity is a common issue that can arise from several factors. The primary impurities are typically free radioiodide ([¹²³I]I⁻) and other radioiodinated species.
Troubleshooting Steps:
-
Check Reagents and Precursor:
-
Ensure the BZM precursor is of high purity and has been stored correctly.
-
Verify the quality and concentration of the oxidizing agent (e.g., peracetic acid).
-
Confirm the pH of the reaction mixture is within the optimal range.
-
-
Optimize Reaction Conditions:
-
Review the reaction temperature and time. Inconsistent heating can lead to incomplete labeling.[1]
-
Ensure all components are added in the correct order and volume.
-
-
Purification Process:
-
If using solid-phase extraction (SPE) or HPLC for purification, ensure the column or cartridge has not expired and is properly conditioned.
-
Verify the composition and flow rate of the mobile phase for HPLC purification.
-
-
Analyze the Chromatogram:
-
Identify the impurity peaks. A peak at the solvent front in TLC or an early eluting peak in HPLC may indicate free iodide.
-
Unexpected peaks may suggest the formation of byproducts or degradation of the final product.
-
Question: I am observing inconsistent labeling yields. What could be the cause?
Answer: Inconsistent labeling yields are often traced back to variations in the reaction conditions or the quality of the starting materials.[1]
Troubleshooting Steps:
-
Reagent Volumes: The volume of the Na[¹²³I]I solution can impact yields. Smaller, more concentrated volumes may lead to higher and more consistent yields.[1]
-
Precursor Amount: Ensure the precise amount of the BZM precursor is used as specified in the protocol.
-
Reaction Vessel: Use a sealed reaction vial to prevent any loss of volatile components.
-
Temperature Control: Maintain a stable and accurate reaction temperature throughout the incubation period.
Question: My final [¹²³I]this compound preparation is not a clear, colorless solution. What should I do?
Answer: The final product should be a clear and colorless solution. Any discoloration or presence of particulate matter indicates a potential issue with the preparation or stability.
Troubleshooting Steps:
-
Visual Inspection of Components: Before starting, visually inspect all reagents and solvents for any signs of contamination or degradation.
-
Purification Efficiency: Inefficient purification can lead to the carryover of colored impurities. Review and optimize your purification method.
-
Leaching from Components: Ensure that no materials from your vials, septa, or other equipment are leaching into the solution.
-
Stability: [¹²³I]this compound can be sensitive to light and temperature. Ensure it is stored under the recommended conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical purity I should expect for [¹²³I]this compound?
A1: The radiochemical purity of [¹²³I]this compound should be at least 95%. Some methods report achieving purities of 98% ± 1%.[1]
Q2: How is the radionuclide purity of [¹²³I]this compound determined?
A2: Radionuclide purity is determined using gamma-ray spectrometry. This technique identifies and quantifies the presence of any radionuclides other than Iodine-123.[2][3][4][5]
Q3: What are the common radiochemical impurities in [¹²³I]this compound preparations?
A3: The most common radiochemical impurity is free [¹²³I]iodide. Other potential impurities include incompletely reacted precursors or byproducts of the radioiodination reaction.
Q4: How long is a typical [¹²³I]this compound preparation stable?
A4: The stability of the preparation depends on the formulation and storage conditions. It is crucial to follow the recommended storage guidelines and to re-evaluate the radiochemical purity if the preparation is not used within the validated timeframe.
Experimental Protocols
Protocol 1: Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the radiochemical purity of [¹²³I]this compound using reverse-phase HPLC.
Materials:
-
HPLC system with a radioactivity detector and a UV detector
-
Reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18)[6][7]
-
[¹²³I]this compound sample
-
Reference standards (BZM precursor and non-radioactive this compound)
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dilute a small aliquot of the [¹²³I]this compound preparation with the mobile phase to an appropriate activity concentration for detection.
-
-
Injection:
-
Inject the prepared sample onto the HPLC column.
-
-
Chromatography:
-
Detection:
-
Monitor the eluate with both the radioactivity detector and the UV detector (at 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas in the radio-chromatogram.
-
Calculate the radiochemical purity using the following formula:
-
Radiochemical Purity (%) = (Area of [¹²³I]this compound peak / Total area of all radioactive peaks) x 100
-
-
Protocol 2: Radiochemical Purity Determination by Thin-Layer Chromatography (TLC)
This protocol describes a simpler method for assessing radiochemical purity using TLC.
Materials:
-
TLC plates (e.g., silica gel)
-
Developing chamber
-
Mobile Phase: Chloroform:Methanol (90:10 v/v)
-
[¹²³I]this compound sample
-
TLC scanner or other suitable radioactivity detector
Procedure:
-
Chamber Equilibration:
-
Add the mobile phase to the developing chamber and allow it to equilibrate for at least 15 minutes.
-
-
Spotting:
-
Carefully spot a small volume (1-2 µL) of the [¹²³I]this compound sample onto the origin of the TLC plate.
-
-
Development:
-
Place the TLC plate in the developing chamber, ensuring the sample spot is above the solvent level.
-
Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
-
-
Drying:
-
Remove the plate from the chamber and allow it to air dry completely.
-
-
Detection and Analysis:
-
Scan the plate using a TLC scanner to obtain a radio-chromatogram.
-
[¹²³I]this compound will have a specific retention factor (Rf), while free iodide will remain at the origin.
-
Calculate the radiochemical purity by integrating the peaks:
-
Radiochemical Purity (%) = (Area of [¹²³I]this compound spot / Total area of all radioactive spots) x 100
-
-
Protocol 3: Radionuclide Purity Determination by Gamma Spectroscopy
This protocol details the procedure for assessing the radionuclide purity of an Iodine-123 sample.
Materials:
-
High-purity germanium (HPGe) detector connected to a multichannel analyzer (MCA)[2]
-
Lead shielding for the detector
-
[¹²³I]this compound sample in a suitable counting vial
-
Calibrated radionuclide sources for energy and efficiency calibration (e.g., ¹⁵²Eu)[2]
Procedure:
-
System Calibration:
-
Perform energy and efficiency calibrations of the HPGe detector using certified standard sources covering a range of energies that includes the expected emissions from Iodine-123 and potential impurities.
-
-
Background Measurement:
-
Acquire a background spectrum for a sufficient amount of time with the shielding in place to identify and quantify background radiation.
-
-
Sample Measurement:
-
Place the [¹²³I]this compound sample in a reproducible geometry in front of the detector.
-
Acquire a gamma spectrum for a predetermined time to achieve adequate counting statistics.
-
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks of Iodine-123 (e.g., 159 keV).
-
Search the spectrum for peaks corresponding to potential radionuclidic impurities. For Iodine-123 produced by the (p,2n) reaction on ¹²⁴Xe, potential impurities include ¹²⁴I, ¹²⁵I, and ¹²⁶I.
-
Calculate the activity of Iodine-123 and any identified impurities, correcting for background, decay, and detector efficiency.
-
Calculate the radionuclide purity:
-
Radionuclide Purity (%) = (Activity of ¹²³I / Total activity of all identified radionuclides) x 100
-
-
Visualizations
References
- 1. Synthesis of [123I]this compound: a reliable procedure for routine clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-ray spectrometric measurement of radionuclide purity of radiopharmaceuticals contained in bottle samples [inis.iaea.org]
- 4. itelpharma.com [itelpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
strategies to reduce patient discomfort during IBZM scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing patient discomfort during iodobenzamide (IBZM) SPECT scans. Reducing patient discomfort is critical for acquiring high-quality, motion-free images essential for accurate data analysis.
Troubleshooting Guides
Issue: Patient-Reported Anxiety or Claustrophobia
Symptoms:
-
Visible signs of distress (e.g., sweating, trembling).
-
Patient verbally expresses feelings of anxiety or fear of enclosed spaces.
-
Increased heart rate or blood pressure.
-
Hesitation or refusal to enter the scanner.
Possible Causes:
-
Fear of the unknown or unfamiliarity with the scanning procedure.
-
Pre-existing anxiety disorders or claustrophobia.[1]
Solutions:
| Strategy | Description | Protocol Highlights |
| Pre-Scan Education & Communication | Provide clear, concise information about the this compound SPECT scan procedure, including the duration, what the patient will experience, and the importance of remaining still. | - Verbally explain the entire procedure before starting.- Provide an informational booklet or video.- Allow ample time for the patient to ask questions.- Introduce a call button for communication during the scan.[4] |
| Relaxation Techniques | Guide the patient through relaxation exercises before and during the scan. | - Deep Breathing: Instruct the patient to take slow, deep breaths.- Guided Imagery: Ask the patient to visualize a calm and peaceful scene.- Progressive Muscle Relaxation: Guide the patient to tense and then relax different muscle groups. |
| Pharmacological Intervention | Administer a mild anxiolytic agent prior to the scan, as prescribed by a qualified physician. | - Midazolam: A common choice due to its rapid onset and short duration.- Lorazepam: An alternative with a slightly longer duration of action.- Diazepam: Another option for reducing anxiety. |
Issue: Motion Artifacts in Reconstructed Images
Symptoms:
-
Blurring or streaking in the SPECT images.[5]
-
"Step-off" artifacts or misregistration of anatomical structures.
-
Poor image quality that may compromise diagnostic accuracy.
Possible Causes:
-
Patient movement due to discomfort or anxiety.
-
Involuntary movements (e.g., coughing, tremors).
-
Inadequate patient positioning and immobilization.
Solutions:
| Strategy | Description | Protocol Highlights |
| Patient Comfort & Positioning | Ensure the patient is in a comfortable and stable position before starting the scan. | - Use head holders, cushions, and straps to provide support and minimize movement.- Ensure the scanning room has a comfortable temperature.- Offer blankets for warmth. |
| Head Immobilization | Utilize appropriate head immobilization devices to restrict voluntary and involuntary head movements. | - Head Holders: Use a cushioned head holder to cradle the patient's head.- Straps: A soft strap across the forehead can provide a reminder to stay still.- Immobilization Systems: For studies requiring high precision, consider Vac-Lok™ cushions or other customizable immobilization systems.[6] |
| Non-Pharmacological Distraction | Employ techniques to divert the patient's attention from the scanning process. | - Music: Offer the patient a choice of calming music to listen to during the scan.[7] Studies have shown music can reduce the perception of discomfort.[7] - Audiovisual Aids: If available, video goggles displaying calming scenes can be effective. |
| Pharmacological Intervention | Administer a sedative or anxiolytic to reduce movement in highly anxious or restless patients. | - Follow the same protocol as for anxiety, with careful monitoring of the patient's vital signs. |
Frequently Asked Questions (FAQs)
1. What are the common side effects of the this compound radiotracer?
Adverse reactions to the this compound radiotracer are very rare and typically mild. Clinical studies and general use in nuclear medicine have not reported significant or frequent side effects. As with any injected substance, there is a minimal risk of a localized reaction at the injection site.
2. How can we prepare a patient to minimize anxiety before the scan?
Thorough patient preparation is key. This includes:
-
Clear Communication: Explain the entire scanning procedure in simple terms, detailing the duration, the need to remain still, and what they will see and hear.
-
Familiarization: If possible, show the patient the scanner before the day of the procedure.
-
Relaxation Techniques: Teach the patient simple relaxation techniques like deep breathing or provide them with a guided meditation audio to listen to beforehand.
3. What non-pharmacological methods are effective in reducing patient discomfort?
Several non-pharmacological methods have proven effective:
-
Music Intervention: Allowing the patient to listen to calming music of their choice can be a powerful distraction and reduce anxiety.[7]
-
Guided Imagery and Meditation: These techniques help the patient focus their mind on positive and relaxing thoughts, reducing stress.
-
Comfortable Positioning: Using pillows and pads to support the patient's body, particularly the head, neck, and under the knees, can significantly improve comfort during the long scan.
4. When is it appropriate to use pharmacological interventions?
Pharmacological interventions should be considered for patients with:
-
A known history of severe anxiety or claustrophobia.
-
Visible signs of significant distress that cannot be alleviated by non-pharmacological methods.
-
A history of movement during previous imaging procedures that compromised image quality.
The decision to use medication should be made in consultation with a physician, and the patient must be appropriately monitored.
5. How can we minimize motion artifacts in patients who have difficulty staying still?
For patients who struggle to remain still, a multi-faceted approach is recommended:
-
Effective Immobilization: Use of head holders and, if necessary, customizable immobilization systems.
-
Clear Instructions: Emphasize the importance of staying still and provide clear markers for when they need to be absolutely motionless.
-
Anxiety Reduction: Implement the anxiety-reduction techniques mentioned above, as anxiety is a primary driver of movement.
-
Scan Time Optimization: Where possible, use imaging protocols that minimize the acquisition time without compromising image quality.
Experimental Protocols
Protocol 1: Music Intervention for Anxiety Reduction
Objective: To reduce patient anxiety and movement during this compound SPECT scans through the use of calming music.
Methodology:
-
Patient Selection: Inquire about the patient's music preferences during the pre-scan consultation.
-
Music Choice: Offer a selection of instrumental, classical, or ambient music. Avoid music with lyrics, which can be distracting.
-
Audio Equipment: Use high-quality, comfortable headphones that are compatible with the SPECT scanner environment.
-
Procedure:
-
Begin playing the music at a low, comfortable volume as the patient is being positioned on the scanner bed.
-
Confirm with the patient that the volume is appropriate.
-
Continue the music throughout the entire duration of the scan.
-
Gradually fade the music out as the scan concludes.
-
Protocol 2: Guided Meditation for Patient Relaxation
Objective: To induce a state of relaxation and reduce anxiety using a pre-recorded guided meditation script.
Methodology:
-
Script Selection: Choose a guided meditation script that focuses on deep breathing, body scan, and positive imagery. The duration should be appropriate for the scan length.
-
Audio Equipment: Use comfortable headphones compatible with the imaging environment.
-
Procedure:
-
Once the patient is positioned, provide brief instructions on the guided meditation.
-
Start the audio recording at a soothing volume.
-
The script should guide the patient to focus on their breath, systematically relax different parts of their body, and visualize a peaceful place.
-
The meditation should continue for the majority of the scan, with a period of silence towards the end.
-
Data Presentation
Table 1: Comparison of Anxiety Reduction Strategies
| Intervention | Primary Mechanism | Reported Efficacy (General Imaging) | Considerations |
| Pre-scan Education | Reduces fear of the unknown | Significant reduction in self-reported anxiety scores.[8][9] | Requires additional staff time for thorough explanation. |
| Music Intervention | Distraction, relaxation response | Statistically significant decrease in discomfort scores during SPECT.[7] Fewer repeated scans due to movement in MRI.[10] | Patient preference for music genre is important. |
| Guided Meditation | Induces relaxation, reduces physiological arousal | Shown to be effective in reducing anxiety in various medical procedures. | May not be suitable for all patients; some may find it difficult to focus. |
| Midazolam | Anxiolytic and sedative effects | Effective in reducing anxiety for imaging procedures. | Requires medical supervision, monitoring, and patient cannot drive post-procedure. |
Visualizations
Caption: Workflow for implementing and evaluating discomfort reduction strategies.
Caption: Decision tree for troubleshooting patient discomfort and motion artifacts.
References
- 1. SPECT vs CT: Powerful Comparison of Imaging Techniques - Liv Hospital [int.livhospital.com]
- 2. researchgate.net [researchgate.net]
- 3. lex-localis.org [lex-localis.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. youtube.com [youtube.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Reduction of anxiety during MR imaging: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of three psychologic interventions to reduce anxiety during MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of live music therapy for patients undergoing magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
[123I]IBZM SPECT: A Comparative Guide for the Clinical Diagnosis of Parkinsonian Syndromes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [123I]Iodobenzamide ([123I]IBZM) Single Photon Emission Computed Tomography (SPECT) with other imaging modalities for the clinical diagnosis and differential diagnosis of parkinsonian syndromes. The information presented is supported by experimental data to aid in the evaluation of this diagnostic tool.
Performance Comparison
[123I]this compound SPECT is a functional neuroimaging technique that assesses the density of postsynaptic dopamine D2 receptors in the striatum. Its primary clinical application is in the differential diagnosis of parkinsonian syndromes, particularly in distinguishing between idiopathic Parkinson's disease (PD) and atypical parkinsonian syndromes (APS), such as multiple system atrophy (MSA) and progressive supranuclear palsy (PSP).
The diagnostic accuracy of [123I]this compound SPECT has been compared to other imaging techniques, most notably [123I]FP-CIT SPECT, which visualizes presynaptic dopamine transporters, and [18F]FDG-PET, which measures regional cerebral glucose metabolism.
| Imaging Modality | Parameter | Parkinson's Disease (PD) | Atypical Parkinsonian Syndromes (APS) | Reference |
| [123I]this compound SPECT | Striatal D2 Receptor Binding | Normal or slightly reduced | Markedly reduced in MSA and PSP | [1] |
| Prediction of Levodopa Response | High predictive value for positive response | High predictive value for negative response | [1] | |
| [123I]FP-CIT SPECT | Striatal Dopamine Transporter Binding | Reduced | Reduced | [2] |
| [18F]FDG-PET | Cerebral Glucose Metabolism | Specific patterns of altered metabolism | Distinct disease-specific metabolic patterns | [3] |
Quantitative Comparison with [18F]FDG-PET for Differentiating LBD from APS
| Metric | [123I]this compound SPECT | [18F]FDG-PET | Reference |
| Area Under the Curve (AUC) | 0.74 | 0.94 | [3] |
| Sensitivity for APS | Not specified | 86% | [3] |
| Specificity for APS | Not specified | 91% | [3] |
Experimental Protocols
A standardized method is crucial for the comparability of [123I]this compound SPECT results. While specific parameters may vary between institutions, a general workflow can be outlined.
[123I]this compound SPECT Protocol
-
Patient Preparation: Patients are typically advised to discontinue any medications that may interfere with dopamine receptor binding for a specified period before the scan.
-
Radiotracer Injection: A sterile solution of [123I]this compound is administered intravenously.
-
Uptake Period: A waiting period of approximately 90 to 120 minutes allows for the radiotracer to distribute and bind to the dopamine D2 receptors in the brain.
-
Image Acquisition: The patient lies on the scanner bed with their head positioned in the gantry of the SPECT camera. Data acquisition is performed using a high-resolution collimator.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into transverse, coronal, and sagittal images. The striatal [123I]this compound binding is typically quantified by calculating a ratio of specific striatal binding to non-specific binding in a reference region, such as the occipital cortex.
Visualizing Diagnostic Workflows and Pathways
Diagnostic Workflow for Parkinsonian Syndromes
Caption: Diagnostic workflow for parkinsonian syndromes.
[123I]this compound Binding to Dopamine D2 Receptor
Caption: [123I]this compound competitive binding to the D2 receptor.
References
- 1. 123I-iodobenzamide-SPECT in 83 patients with de novo parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECT Molecular Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]FDG-PET is superior to [123I]this compound-SPECT for the differential diagnosis of parkinsonism | Neurology [ez-admanager.com]
A Comparative Guide to In-Vivo IBZM Imaging and Post-Mortem Dopamine D2/3 Receptor Studies
An Objective Analysis for Researchers and Drug Development Professionals
The validation of in-vivo neuroimaging techniques with post-mortem tissue analysis represents a critical cornerstone in the development of reliable biomarkers for neurological and psychiatric disorders. This guide provides a comprehensive comparison of in-vivo Iodine-123-iodobenzamide (IBZM) Single Photon Emission Computed Tomography (SPECT) imaging for dopamine D2/3 receptors and post-mortem autoradiography. While direct quantitative correlation studies in the same human subjects are not extensively available in publicly accessible literature, this guide will detail the methodologies of both approaches, present a hypothetical data comparison, and outline the experimental protocols for each, providing a foundational understanding for researchers in the field.
Quantitative Comparison: A Hypothetical Correlation
To illustrate the expected outcomes of a direct cross-validation study, the following table presents hypothetical data correlating in-vivo this compound SPECT binding with post-mortem D2/3 receptor density. This data is for illustrative purposes and is based on the expected relationship between the two measures.
| Subject ID | In-Vivo this compound SPECT Striatal Binding Potential (BPND) | Post-Mortem Striatal D2/3 Receptor Density (Bmax in fmol/mg tissue) |
| H-001 | 3.2 | 155 |
| H-002 | 3.5 | 168 |
| PD-001 | 2.1 | 102 |
| PD-002 | 1.9 | 95 |
| S-001 | 3.8 | 180 |
| S-002 | 3.6 | 172 |
BPND: Binding Potential (Non-Displaceable); Bmax: Maximum number of binding sites. H: Healthy Control; PD: Parkinson's Disease patient; S: Schizophrenia patient (medication-naïve).
In-Vivo Imaging: [¹²³I]this compound SPECT
[¹²³I]this compound is a radiolabeled antagonist that binds with high affinity to dopamine D2 and D3 receptors. When administered to a living subject, its distribution in the brain can be visualized using SPECT, providing a quantitative measure of D2/3 receptor availability.
Experimental Protocol: [¹²³I]this compound SPECT
-
Subject Preparation: Subjects are typically asked to abstain from medications known to interfere with the dopamine system for a specified period before the scan. A baseline neurological and psychiatric assessment is performed.
-
Radiotracer Injection: A bolus of no-carrier-added [¹²³I]this compound is injected intravenously.[1] The injected dose is carefully measured.
-
Image Acquisition: After a specific uptake period (typically 90-120 minutes) to allow for optimal striatal-to-cerebellar binding ratios, the subject's head is positioned in the SPECT scanner.[2] Data is acquired for a set duration using a high-resolution gamma camera system.
-
Image Reconstruction and Analysis: The acquired projection data is reconstructed into a 3D image of the brain. Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region with negligible D2/3 receptor density, such as the cerebellum or occipital cortex.[3] The specific binding is calculated using ratios of activity in the target region to the reference region, often expressed as the binding potential (BPND).[3][4]
Post-Mortem Analysis: Autoradiography
Post-mortem autoradiography allows for the direct measurement of receptor density in brain tissue sections using radioligands. This technique provides high-resolution anatomical detail of receptor distribution.
Experimental Protocol: Post-Mortem D2/3 Receptor Autoradiography
-
Tissue Procurement and Preparation: Following brain removal at autopsy, the striatal tissue is rapidly frozen. The time between death and tissue freezing (post-mortem interval) is minimized to preserve receptor integrity.
-
Cryosectioning: The frozen tissue blocks are sliced into thin sections (typically 10-20 µm) using a cryostat. These sections are then thaw-mounted onto microscope slides.
-
Radioligand Incubation: The tissue sections are incubated with a solution containing a radiolabeled D2/3 receptor ligand, such as [³H]raclopride or [³H]spiperone. To determine non-specific binding, adjacent sections are incubated with the same radioligand in the presence of a high concentration of a non-radioactive competitor (e.g., haloperidol).
-
Washing and Drying: After incubation, the slides are washed in buffer to remove unbound radioligand and then dried.
-
Imaging: The slides, along with radioactive standards of known concentration, are apposed to a phosphor imaging plate or film for a specific exposure period.
-
Data Analysis: The resulting autoradiograms are digitized, and the optical density in the regions of interest is measured. The radioactive standards are used to generate a standard curve, allowing the conversion of optical density values into absolute receptor densities (e.g., fmol/mg of tissue). Specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualizing the Concepts
To further elucidate the relationship between these methodologies, the following diagrams illustrate key pathways and workflows.
Conclusion
The cross-validation of in-vivo imaging with post-mortem tissue analysis is a fundamental requirement for establishing the biological validity of a neuroimaging biomarker. While direct human data for [¹²³I]this compound SPECT is limited, the principles and methodologies outlined in this guide provide a framework for understanding how these two powerful techniques can be used in concert. For researchers and drug development professionals, a thorough appreciation of both the in-vivo and ex-vivo perspectives is essential for the accurate interpretation of imaging data and for advancing our understanding of the role of dopamine D2/3 receptors in health and disease.
References
- 1. In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with iodine-123-IBZM in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vivo dopamine D2 receptor binding of [(123)I]Athis compound and [(123)I]this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Test-Retest Reliability of [¹²³I]IBZM SPECT Measurements
This guide provides a detailed comparison of the test-retest reliability of [¹²³I]Iodobenzamide (IBZM) Single-Photon Emission Computed Tomography (SPECT) for the measurement of dopamine D2/D3 receptor availability. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, outlines methodologies, and offers a comparative perspective on the reproducibility of this important neuroimaging technique.
Introduction to [¹²³I]this compound SPECT and Test-Retest Reliability
[¹²³I]this compound is a radioligand used in SPECT to visualize and quantify dopamine D2 and D3 receptors in the brain.[1] The reliability of any quantitative imaging technique is paramount for its application in longitudinal studies, such as those monitoring disease progression or the effects of therapeutic interventions. Test-retest reliability, a measure of the consistency of results from the same test administered to the same subjects under the same conditions at different times, is a critical validation parameter. High test-retest reliability ensures that observed changes are due to underlying biological phenomena rather than measurement error.
Quantitative Analysis of Test-Retest Reliability
The reproducibility of [¹²³I]this compound SPECT has been formally assessed, providing key metrics for researchers. The primary outcome measure is typically the Specific Uptake Ratio (SUR) or Binding Potential (BP), which reflects the density of available D2/D3 receptors.
One of the key studies established the test-retest variability and reliability in a cohort of ten healthy volunteers who underwent two scans 48 hours apart.[2] The results are dependent on the image reconstruction algorithm used, with iterative methods like Ordered-Subsets Expectation Maximization (OSEM) demonstrating improved performance over traditional Filtered-Backprojection (FBP).
Below is a summary of the quantitative data on the test-retest reliability of striatal [¹²³I]this compound SPECT measurements.
| Reconstruction Method | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) | Reference |
| Filtered-Backprojection (FBP) | 12.7 ± 9.6% | 0.74 | [2] |
| OSEM (18 iterations) | 6.5 ± 5.2% | 0.84 | [2] |
Table 1: Test-Retest Reliability of Striatal [¹²³I]this compound SPECT. Data from a study with 10 healthy volunteers scanned 48 hours apart. Variability is presented as the absolute percentage difference. The ICC indicates good to excellent reliability, particularly with OSEM reconstruction.
Comparison with an Alternative SPECT Radiotracer
For context, it is useful to compare the reliability of [¹²³I]this compound with other SPECT radiotracers targeting D2 receptors, such as [¹²³I]epidepride. While [¹²³I]epidepride is often used for extrastriatal regions due to its higher affinity, its reliability data provides a benchmark for ¹²³I-based SPECT imaging.
| Radiotracer | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) | Reference |
| [¹²³I]this compound | Striatum | 6.5% | 0.84 | [2] |
| [¹²³I]epidepride | Thalamus | 13.3% | 0.75 | [3] |
| [¹²³I]epidepride | Temporal Cortex | 13.4% | 0.86 | [3] |
Table 2: Comparative Test-Retest Reliability of [¹²³I] SPECT Radiotracers for D2-like Receptors. Data for [¹²³I]this compound is from OSEM reconstruction. [¹²³I]epidepride data is from a study with 10 healthy volunteers with a scan interval of 2-26 days.
The data indicates that [¹²³I]this compound SPECT, especially when using modern iterative reconstruction algorithms, offers good to excellent reproducibility for measuring striatal D2/D3 receptor availability, with a test-retest variability of approximately 6.5% and an ICC of 0.84.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing test-retest reliability studies.
Key Experimental Protocol for [¹²³I]this compound Test-Retest Study
The following protocol is based on the methodology described by Catafau et al. (2007).[2]
-
Subject Preparation:
-
Subjects are healthy volunteers.
-
Thyroid blockade is administered prior to radiotracer injection to prevent uptake of free radioiodine.
-
-
Radiotracer Administration:
-
A single intravenous (IV) bolus of [¹²³I]this compound is administered.
-
-
Imaging Protocol:
-
Subjects are positioned in the SPECT scanner.
-
Dynamic scanning can be performed initially to determine the equilibrium period. Studies have shown that a pseudoequilibrium state is reached at 90 minutes post-injection.[2]
-
A single static SPECT scan is typically acquired at 90 minutes post-injection.[2][4]
-
-
Test-Retest Interval:
-
The second scan (retest) is performed under identical conditions after a specified interval, for example, 48 hours.[2]
-
-
Image Reconstruction and Analysis:
-
Acquired data is reconstructed using either FBP or an iterative algorithm like OSEM.
-
SPECT images are often co-registered with anatomical MRI scans for accurate delineation of regions of interest (ROIs).
-
ROIs are drawn for the striatum (target region) and a reference region with negligible D2/D3 receptor density (e.g., occipital cortex or cerebellum).
-
The Specific Uptake Ratio (SUR) is calculated to estimate receptor availability.
-
Visualizations
Experimental Workflow for a [¹²³I]this compound Test-Retest Study
The following diagram illustrates the typical workflow for assessing the test-retest reliability of [¹²³I]this compound SPECT.
References
- 1. SPECT tracer [(123)I]this compound has similar affinity to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Test-retest variability and reliability of 123I-IBZM SPECT measurement of striatal dopamine D2 receptor availability in healthy volunteers and influence of iterative reconstruction algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test-retest reproducibility of extrastriatal dopamine D2 receptor imaging with [123I]epidepride SPECT in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (this compound) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Correlation Between IBZM Binding Potential and Clinical Symptoms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data on the correlation between Iodine-123-labeled benzamide (IBZM) binding potential and clinical symptoms in neurological and psychiatric disorders. This compound is a radioligand used in Single Photon Emission Computed Tomography (SPECT) to quantify the density of dopamine D2/D3 receptors in the brain, offering a window into the dopaminergic system's integrity and its relationship with clinical manifestations.
Data Presentation: Quantitative Correlation of this compound Binding Potential with Clinical Symptoms
The following tables summarize quantitative data from studies investigating the link between striatal this compound binding potential and the severity of clinical symptoms in Parkinson's Disease and Schizophrenia. The binding potential is often expressed as a ratio of specific striatal binding to non-specific binding in a reference region, such as the occipital cortex or cerebellum.
Table 1: Correlation of Striatal this compound Binding Potential with Motor Symptoms in Parkinson's Disease
| Patient Group | Striatal Binding Ratio (Mean ± SD) | Clinical Scale | Correlation with Binding Potential | Reference |
| Healthy Volunteers | 1.49 ± 0.08 | N/A | N/A | [1] |
| Parkinson's Disease (PD) | 1.50 ± 0.12 | UPDRS | Baseline striatal DAT binding significantly associated with Hoehn and Yahr scale and MDS-UPDRS scores.[2] | [1] |
| Non-idiopathic Parkinsonism (NIPS) | 1.33 ± 0.13 | UPDRS | Lower striatal binding associated with more severe motor symptoms. | [1] |
Table 2: Correlation of Striatal this compound Binding Potential with Clinical Symptoms in Schizophrenia
| Patient Group | Striatal Binding Ratio Calculation | Clinical Scale | Correlation with Binding Potential | Reference |
| Medication-Naïve Schizophrenia | (Striatum - Frontal Cortex) / Frontal Cortex | PANSS | No significant correlation between mean specific striatal binding and psychopathological or cognitive rating scores.[3] | [3] |
| Antipsychotic-Naïve First-Episode Schizophrenia | Binding Potential (BPp) in Caudate | PANSS | Significant positive correlations between baseline BPp of the caudate and the change in PANSS positive, general, and total scores. Patients with a low BPp had a better treatment response.[1] | [1] |
Experimental Protocols
1. This compound SPECT Imaging Protocol for Dopamine D2/D3 Receptor Quantification
This protocol outlines the key steps for acquiring and analyzing this compound SPECT data to determine striatal dopamine D2/D3 receptor binding potential.
-
Patient Preparation:
-
Patients are typically instructed to abstain from medications known to interfere with dopamine receptor binding for a specified period before the scan.
-
Thyroid blockade is achieved by oral administration of potassium iodide or perchlorate to prevent uptake of free radioiodine.
-
-
Radiotracer Injection:
-
A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously as a bolus injection. The typical dose is around 185 MBq.
-
-
SPECT Acquisition:
-
Image acquisition is performed approximately 90-120 minutes post-injection to allow for optimal striatal-to-cerebellar binding ratios.
-
A multi-detector SPECT gamma camera equipped with high-resolution collimators is used.
-
Data is acquired over 360 degrees in a step-and-shoot or continuous rotation mode.
-
Acquisition parameters typically include a 128x128 matrix, with 60-120 projections, and an acquisition time of 30-40 seconds per projection.
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using filtered back-projection or iterative reconstruction algorithms (e.g., OSEM).
-
Attenuation correction is performed using a standard method (e.g., Chang's method).
-
Regions of Interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible D2/D3 receptor density, such as the occipital cortex or cerebellum.[3]
-
The specific striatal binding potential (BP) is calculated using a ratio method, for example: (mean counts in striatum - mean counts in reference region) / mean counts in reference region.[3]
-
2. Clinical Symptom Assessment
-
Unified Parkinson's Disease Rating Scale (UPDRS):
-
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease.[4][5] It is divided into four parts:
-
Part I: Mentation, Behavior, and Mood
-
Part II: Activities of Daily Living
-
Part III: Motor Examination
-
Part IV: Complications of Therapy
-
-
Each item is scored on a 0-4 scale, with higher scores indicating greater severity.[5] The motor examination (Part III) is often used for correlation with imaging data.
-
-
Positive and Negative Syndrome Scale (PANSS):
-
The PANSS is used to evaluate the severity of symptoms in schizophrenia. It consists of 30 items rated on a 7-point scale and is divided into three subscales:
-
Positive Scale: Assesses symptoms such as delusions and hallucinations.
-
Negative Scale: Assesses symptoms like blunted affect and avolition.
-
General Psychopathology Scale: Assesses a range of other symptoms including anxiety and depression.
-
-
Mandatory Visualization
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Correlating this compound Binding with Clinical Symptoms.
References
- 1. Optimization of automated quantification of 123I-IBZM uptake in the striatum applied to parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Associations of striatal dopamine transporter binding with motor and non‐motor symptoms in early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gaintherapeutics.com [gaintherapeutics.com]
- 5. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
A Meta-Analysis of Postsynaptic Dopamine D2 Receptor Imaging in Parkinson's Disease Using IBZM-SPECT
A critical neuropathological hallmark of Parkinson's disease (PD) is the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction of dopamine in the striatum. While presynaptic dopaminergic imaging is a well-established diagnostic tool, postsynaptic imaging provides crucial insights into the status of dopamine D2 receptors (D2R), which is vital for therapeutic management and differential diagnosis. [123I]Iodobenzamide ([¹²³I]IBZM) is a selective D2R antagonist used with single-photon emission computed tomography (SPECT) to quantify D2R availability in the brain. This guide synthesizes findings from meta-analytic studies to provide a quantitative comparison of D2R alterations in PD.
Quantitative Findings from Meta-Analyses
Meta-analyses of this compound-SPECT studies consistently demonstrate alterations in D2R binding in patients with Parkinson's disease, particularly in relation to disease progression and treatment status. While early-stage, drug-naïve patients often show an upregulation or normal levels of D2R in the striatum, those in later stages or on dopaminergic therapy exhibit a significant decrease in this compound binding.
A key finding is the utility of postsynaptic SPECT imaging in differentiating Parkinson's disease from atypical parkinsonian syndromes (APS). One meta-analysis calculated a diagnostic odds ratio of 2 (95% CI: 1–4) for postsynaptic SPECT scans to distinguish between PD and APS, indicating a modest but significant differential diagnostic value.[1] In contrast, presynaptic SPECT imaging showed much higher odds ratios for distinguishing early PD from normalcy (60) and PD from essential tremor (210).[1]
Below is a summary table compiling representative data on the striatal-to-occipital binding ratio, a common metric for D2R availability.
| Patient Group | Striatal-to-Occipital Ratio (Mean ± SD) | Key Finding |
| Healthy Controls | 1.85 ± 0.15 | Baseline D2 receptor availability. |
| Drug-Naïve PD Patients | 1.92 ± 0.18 | Tendency towards upregulation of D2 receptors in early, untreated stages.[2] |
| Medicated PD Patients | 1.65 ± 0.20 | Significant reduction in D2 receptor binding, likely due to receptor downregulation from chronic dopaminergic therapy.[2] |
| Atypical Parkinsonian Syndromes (e.g., MSA, PSP) | 1.40 ± 0.25 | Marked reduction in postsynaptic D2 receptor binding, a key feature distinguishing APS from PD. |
Note: The values presented are illustrative, synthesized from typical findings reported in the literature. Exact values may vary between individual studies.
Standardized Experimental Protocol for this compound-SPECT
The methodology for this compound-SPECT imaging is critical for ensuring data quality and comparability across studies. While specific parameters may vary, a generalized protocol involves the following steps.
1. Patient Preparation:
-
Patients are instructed to abstain from medications known to interfere with dopamine receptors for a duration appropriate to the drug's half-life.
-
Informed consent is obtained.
-
To block thyroid uptake of free radioiodine, patients are administered a stable iodine solution (e.g., Lugol's solution) before radiotracer injection.
2. Radiopharmaceutical Administration:
-
A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously. The typical injected activity ranges from 110 to 185 MBq.
3. Imaging Acquisition:
-
Imaging is performed approximately 90-120 minutes post-injection to allow for optimal striatal-to-background signal.
-
A multi-headed SPECT or SPECT/CT scanner equipped with low-energy, high-resolution collimators is used.[3][4]
-
Data are acquired over 360 degrees, with typical parameters including a 128x128 matrix, 120 projections, and an acquisition time of 20-30 seconds per projection.
4. Image Reconstruction and Analysis:
-
Images are reconstructed using filtered back-projection or iterative reconstruction algorithms, with corrections for attenuation and scatter.[5][6]
-
Regions of Interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region devoid of D2 receptors, such as the occipital cortex or cerebellum.
-
The primary outcome measure is the specific-to-non-specific binding ratio, calculated as: (Striatal ROI counts - Occipital ROI counts) / Occipital ROI counts.
Visualizing Key Processes
To better understand the experimental and biological context, the following diagrams illustrate the workflows and pathways involved in this compound-SPECT studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the cerebral dopamine-D2-receptor density by 123I-IBZM-SPECT in patients with Parkinson's disease [inis.iaea.org]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. iaea.org [iaea.org]
- 5. nucleanord.fr [nucleanord.fr]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: IBZM vs. Fallypride for Dopamine D2/D3 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent radioligands used for imaging dopamine D2 and D3 receptors: [¹²³I]Iodobenzamide (IBZM) for Single Photon Emission Computed Tomography (SPECT) and [¹⁸F]Fallypride for Positron Emission Tomography (PET). This document summarizes their key characteristics, presents quantitative data in tabular format, details experimental protocols, and provides visualizations of key workflows to aid in the selection of the appropriate tool for preclinical and clinical research.
Overview and Key Properties
This compound and Fallypride are both substituted benzamide antagonists that exhibit high affinity for dopamine D2-like receptors. However, they differ in their isotopic label, imaging modality, and specific binding characteristics. This compound is labeled with iodine-123, a gamma-emitting radionuclide, making it suitable for SPECT imaging. [¹²³I]this compound is a highly selective CNS D2 dopamine receptor ligand[1]. Fallypride is labeled with fluorine-18, a positron-emitting radionuclide, for use in PET imaging. Fallypride is a high-affinity dopamine D2/D3 receptor antagonist[2]. PET imaging with Fallypride generally offers higher sensitivity and spatial resolution compared to SPECT with this compound.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and Fallypride based on available experimental data.
Table 1: In Vitro Binding Affinities (Ki)
| Radioligand | Receptor Subtype | Ki (nM) | Notes |
| This compound | D2 | ~0.28 - 0.49 | Determined in rat and human brain tissue using [¹²³I]this compound saturation binding assays[3]. |
| Fallypride | D2 (short isoform) | 2.1 | Determined using [³H]spiperone in competition assays[4]. |
| D2 (long isoform) | 2.2 | Determined using [³H]spiperone in competition assays[4]. | |
| D3 | 1.6 | Determined using [³H]spiperone in competition assays[4]. |
Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used in competition assay). The values presented here are for comparative purposes.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Fallypride |
| Imaging Modality | SPECT | PET |
| Radionuclide | Iodine-123 | Fluorine-18 |
| Half-life of Radionuclide | 13.2 hours | 109.8 minutes |
| Brain Uptake (Human) | ~4% of injected dose at 2 hours post-injection[5]. | Not explicitly stated in the provided results. |
| Elimination | Primarily via urine and feces; >60% of injected dose eliminated in 48 hours[6]. | Not explicitly stated in the provided results. |
Table 3: In Vivo Imaging Protocol Summary
| Parameter | This compound (SPECT) | Fallypride (PET) |
| Typical Injected Dose (Human) | 185 MBq (5 mCi)[1][6] | 179 ± 17 MBq[4] |
| Imaging Start Time Post-Injection | 60-90 minutes[6] | Dynamic scan initiated at injection[4]. |
| Scan Duration | Variable, often around 20-30 minutes per acquisition[6]. | Can be up to 240 minutes with breaks[4]. |
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a test compound (e.g., this compound or Fallypride) for the dopamine D2 receptor using a competition binding assay with a radiolabeled ligand such as [³H]spiperone.
Materials:
-
Rat striatal tissue homogenate (or cells expressing D2 receptors)
-
[³H]spiperone (radioligand)
-
Unlabeled spiperone or other D2 antagonist (for non-specific binding determination)
-
Test compounds (this compound, Fallypride) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended to a specific protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]spiperone, and varying concentrations of the test compound (this compound or Fallypride). For determining non-specific binding, add a high concentration of unlabeled spiperone.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]spiperone against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radiolabeling Protocols
[¹²³I]this compound Radiolabeling:
[¹²³I]this compound is typically prepared by electrophilic radioiodination of its precursor, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM).
Materials:
-
BZM precursor
-
Sodium [¹²³I]iodide
-
Peracetic acid (oxidizing agent)
-
Ethanol
-
Buffer (pH 2)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the BZM precursor in ethanol.
-
Mix the precursor solution with a pH 2 buffer.
-
Add the sodium [¹²³I]iodide solution.
-
Initiate the reaction by adding a diluted solution of peracetic acid.
-
Heat the reaction mixture at 65°C for approximately 14 minutes[7].
-
Purify the reaction mixture using an SPE cartridge followed by HPLC to obtain high-purity [¹²³I]this compound[7].
[¹⁸F]Fallypride Radiolabeling:
[¹⁸F]Fallypride is synthesized via nucleophilic substitution of a tosylated precursor.
Materials:
-
Tosyl-fallypride precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
HPLC system
-
Solid-phase extraction (SPE) cartridge
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.
-
Add the tosyl-fallypride precursor dissolved in acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a high temperature (e.g., 100-120°C) for a specific duration (e.g., 10-15 minutes)[2].
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
The collected [¹⁸F]Fallypride fraction is then typically reformulated in a physiologically compatible solution for injection, often involving an SPE cartridge for solvent exchange.
In Vivo Imaging Protocols
This compound SPECT Imaging (Human):
-
Patient Preparation: Patients may be asked to discontinue medications that could interfere with dopamine receptor binding.
-
Radiotracer Administration: Administer approximately 185 MBq (5 mCi) of [¹²³I]this compound intravenously[1].
-
Uptake Period: Allow for a 60 to 90-minute uptake period before imaging[6].
-
Image Acquisition: Perform SPECT imaging of the brain. A typical protocol might involve a 360° rotation with multiple projections (e.g., 64 or 128) and an acquisition time of 20-40 seconds per projection[6].
-
Image Reconstruction and Analysis: Reconstruct the acquired data using appropriate algorithms (e.g., filtered back-projection). Analyze the images by defining regions of interest (ROIs) over the striatum and a reference region with low D2 receptor density (e.g., cerebellum or occipital cortex) to calculate binding potential or specific-to-nonspecific binding ratios.
Fallypride PET Imaging (Human):
-
Patient Preparation: Similar to this compound SPECT, patients may need to abstain from certain medications.
-
Radiotracer Administration: Administer approximately 180 MBq of [¹⁸F]Fallypride as an intravenous bolus injection[4].
-
Image Acquisition: Begin dynamic PET scanning immediately upon radiotracer injection. The scan can last for up to 4 hours, often acquired in multiple frames of increasing duration to capture the tracer kinetics[4].
-
Image Reconstruction and Analysis: Reconstruct the dynamic images with correction for attenuation, scatter, and random coincidences. Co-register the PET images with the patient's MRI for anatomical reference. Employ kinetic modeling (e.g., using a simplified reference tissue model) with the cerebellum as a reference region to generate parametric images of binding potential (BP_ND).
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.
Conclusion
Both this compound and Fallypride are valuable tools for the in vivo investigation of the dopamine D2/D3 receptor system. The choice between them largely depends on the specific research question and the available imaging infrastructure.
-
This compound/SPECT is a well-established and widely accessible method, particularly useful for clinical studies in neurology and psychiatry for diagnostic purposes, such as differentiating Parkinsonian syndromes[8].
-
Fallypride/PET offers higher sensitivity and spatial resolution, making it more suitable for research applications that require precise quantification of receptor density and occupancy in both striatal and extrastriatal brain regions. Its properties also make it a powerful tool for studying the effects of therapeutic drugs on the dopamine system.
Researchers should carefully consider the trade-offs between the higher resolution and quantitative capabilities of PET with Fallypride and the wider availability and lower cost of SPECT with this compound when designing their studies.
References
- 1. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fallypride - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A single-scan protocol for absolute D2/3 receptor quantification with [123I]this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]
- 7. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound SPECT (Neurodegeneration) – USZ [usz.ch]
Validating IBZM as a Biomarker for Treatment Response in Neuropsychiatric Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of personalized medicine in neuropsychiatry necessitates the development of reliable biomarkers to predict treatment response. [¹²³I]Iodobenzamide (IBZM), a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging, has been investigated as a tool to quantify dopamine D2 receptor availability in the brain. This guide provides a comparative analysis of this compound's utility as a predictive biomarker for antipsychotic treatment response, particularly in schizophrenia, by objectively comparing its performance with alternative methods and presenting supporting experimental data.
Comparative Analysis of Predictive Biomarkers
The efficacy of this compound as a predictive biomarker for treatment response can be evaluated by comparing its performance against other imaging and non-imaging based approaches. The following table summarizes key quantitative data from studies investigating this compound and an alternative biomarker, [¹⁸F]FDOPA PET, which measures presynaptic dopamine synthesis capacity.
| Biomarker | Modality | Parameter Measured | Patient Population | Key Finding | Predictive Performance |
| [¹²³I]this compound | SPECT | Baseline Striatal D2/3 Receptor Binding Potential (BPp) | 28 drug-naïve, first-episode schizophrenia patients | A significant negative correlation was found between baseline striatal D2/3 receptor BPp and the improvement in positive symptoms (PANSS positive score) after 6 weeks of amisulpride treatment.[1] | Responders to treatment showed significantly lower baseline BPp compared to non-responders (p = 0.028).[1] |
| [¹⁸F]FDOPA | PET | Presynaptic Dopamine Synthesis Capacity (Kicer) | 84 patients with psychosis | Demonstrated good predictive power in distinguishing treatment responders from non-responders.[2] | Receiver Operating Curve Area Under the Curve (AUC) for predicting treatment response was 0.80.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are the protocols for the key experiments cited in this guide.
[¹²³I]this compound SPECT Imaging Protocol
This protocol is designed to measure baseline striatal D2/3 receptor binding potential.
-
Patient Preparation: Patients are required to be antipsychotic-naïve or have undergone a sufficient washout period to avoid interference with D2 receptor binding.
-
Radiotracer Administration: A bolus injection of approximately 185 MBq of [¹²³I]this compound is administered intravenously.[3]
-
Imaging Acquisition: SPECT imaging is initiated approximately 120 minutes post-injection to allow for optimal tracer uptake in the striatum and washout from non-specific binding sites.[3] Data is typically acquired for 30 minutes.[3]
-
Image Analysis:
-
SPECT images are reconstructed with corrections for scatter and attenuation.
-
Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum or occipital cortex.
-
The specific binding potential (BPp) is calculated using a ratio of specific to non-displaceable binding, often expressed as (Striatum Activity - Reference Region Activity) / Reference Region Activity.
-
[¹⁸F]FDOPA PET Imaging Protocol
This protocol is for assessing presynaptic dopamine synthesis capacity as a predictor of treatment response.
-
Patient Preparation: To reduce the peripheral metabolism of [¹⁸F]FDOPA and enhance its brain uptake, patients are pre-treated with carbidopa (150 mg) and entacapone (400 mg) orally approximately one hour before the scan.[4]
-
Radiotracer Administration: An intravenous bolus of [¹⁸F]FDOPA is administered.
-
Imaging Acquisition: Dynamic PET scanning is performed for 90-95 minutes following the tracer injection to capture the kinetics of [¹⁸F]FDOPA uptake and conversion.[4]
-
Image Analysis:
-
Dynamic PET images are reconstructed, and time-activity curves are generated for the striatum and a reference region (e.g., cerebellum).
-
The dopamine synthesis capacity is quantified using graphical analysis (e.g., Patlak plot) to calculate the influx constant (Kicer).
-
Visualizing Key Pathways and Workflows
Understanding the underlying biological mechanisms and the experimental process is facilitated by clear diagrams.
Discussion and Conclusion
The data presented suggests that both pre- and post-synaptic aspects of the dopamine system hold predictive value for antipsychotic treatment response. This compound SPECT, by measuring D2/3 receptor availability, provides an indirect measure of synaptic dopamine levels. The finding that lower baseline this compound binding potential (indicative of higher synaptic dopamine) is associated with a better response to D2 antagonists supports the dopamine hyperactivity hypothesis of schizophrenia.[1] This suggests that patients with a hyperdopaminergic state are more likely to benefit from drugs that block these overstimulated receptors.
In comparison, [¹⁸F]FDOPA PET offers a more direct measure of presynaptic dopamine synthesis. Its strong performance in predicting treatment response, as indicated by a high AUC value, makes it a compelling alternative or complementary biomarker to this compound.[2] The choice between these biomarkers may depend on the specific research question, availability of technology, and cost considerations.
References
- 1. Striatal D2/3 Binding Potential Values in Drug-Naïve First-Episode Schizophrenia Patients Correlate With Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baseline symptom-related white matter tracts predict individualized treatment response to 12-week antipsychotic monotherapies in first-episode schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (ISMRM 2017) Prediction of treatment response using baseline structural and functional MRI in first-episode antipsychotic-naive schizophrenia [archive.ismrm.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IBZM
For researchers and scientists engaged in drug development and neurological imaging, the proper handling and disposal of radiolabeled compounds like IBZM (Iodobenzamide) is a critical component of laboratory safety and regulatory compliance. This compound, labeled with Iodine-123, is a valuable tool in single-photon emission computed tomography (SPECT) for imaging dopamine D2 receptors. Due to its radioactive nature, albeit with a short half-life, adherence to strict disposal protocols is essential to ensure the safety of personnel and the environment.
Immediate Safety and Logistical Information
The cornerstone of this compound disposal is the principle of "decay-in-storage." Iodine-123, the radionuclide in this compound, has a relatively short half-life, making this method both effective and practical. The fundamental procedure involves segregating this compound waste, allowing it to decay to background radiation levels, and then disposing of it as regular, non-radioactive waste.
Key Operational Steps:
-
Segregation: Immediately after use, all waste contaminated with this compound, including unused vials, syringes, absorbent paper, and personal protective equipment (PPE), must be placed in a designated, clearly labeled radioactive waste container. This container should be shielded appropriately to minimize radiation exposure to laboratory personnel.
-
Labeling: The radioactive waste container must be labeled with the radioisotope (Iodine-123), the date, the initial activity level, and the name of the responsible researcher.
-
Decay-in-Storage: The sealed container must be stored in a secure, designated radioactive materials area. The storage period is determined by the half-life of Iodine-123. A general rule of thumb is to store the waste for at least 10 half-lives.
-
Monitoring: After the storage period, the waste must be monitored with a radiation survey meter to ensure that its radioactivity is indistinguishable from background levels.
-
Disposal: Once the waste has decayed to background levels, the radioactive labels must be defaced or removed, and the waste can then be disposed of as regular biomedical or chemical waste, in accordance with institutional and local regulations.
Quantitative Data for this compound (Iodine-123) Disposal
The following table summarizes the key quantitative data essential for the safe disposal of this compound.
| Parameter | Value | Significance for Disposal |
| Radionuclide | Iodine-123 (¹²³I) | The radioactive component of this compound requiring special handling. |
| Half-life | 13.22 hours[1][2][3][4] | Dictates the duration of decay-in-storage. |
| Recommended Storage Period | 10 half-lives | Ensures radioactivity decays to less than 0.1% of the original level. |
| Calculated Storage Time | ~132.2 hours (approx. 5.5 days) | The minimum time required for waste to be held in decay-in-storage. |
| Primary Radiation Emission | 159 keV gamma rays[1] | Determines the type and thickness of shielding required for waste containers. |
| Shielding Material | Lead (Pb) | Effective for attenuating gamma radiation from Iodine-123. |
| Half-Value Layer (HVL) of Lead | ~1 mm[5] | The thickness of lead required to reduce the radiation intensity by half. |
Experimental Protocols
The disposal procedure for this compound is a standard laboratory protocol derived from general principles of radiation safety for short-lived radionuclides. The primary "experiment" in this context is the verification of decay.
Protocol for Verification of Radioactive Decay:
-
Equipment: A calibrated, low-energy gamma radiation survey meter (e.g., a Geiger-Müller counter).
-
Procedure: a. Before monitoring the waste, measure the background radiation level in the storage area, away from any radioactive sources. Record this measurement. b. After the calculated storage period (at least 10 half-lives), bring the survey meter to the surface of the waste container. c. Slowly scan all surfaces of the container, noting the readings. d. The readings from the waste container must be indistinguishable from the background radiation level recorded in step 2a.
-
Documentation: Record the date of the survey, the background radiation measurement, the measurement of the waste container, the survey meter model and serial number, and the signature of the individual performing the survey. This documentation is crucial for regulatory compliance.
Visualizing the this compound Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, research facilities can ensure the safe and compliant disposal of this compound waste, fostering a secure environment for groundbreaking scientific work. This commitment to safety not only protects laboratory personnel and the public but also builds a foundation of trust and responsibility in the scientific community.
References
Essential Safety and Operational Guidance for Handling IBZM
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), handling protocols, and disposal procedures for IBZM ((S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide), a dopamine D2 receptor antagonist used in neuroscience research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 or EN166 approved | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Required when there is a significant risk of splashing. | Provides a tighter seal around the eyes for enhanced protection. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | Use when handling the powder form or creating solutions. | Minimizes inhalation of airborne particles. |
| Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended for significant aerosol-generating procedures.[1] |
Experimental Protocols: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound powder and solutions inside a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible in the work area.[2]
-
Procedural Steps:
-
Before handling, read and understand the Safety Data Sheet (SDS) for this compound and similar benzamide compounds.
-
Don all required personal protective equipment as outlined in the table above.
-
Weigh and prepare solutions in a designated area within the fume hood.
-
Avoid creating dust when handling the solid form of the compound.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Clean the work area and any equipment used with an appropriate solvent.
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
For long-term stability, especially for the precursor used in radiolabeling, store at -20°C and protected from light.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.[2]
Visualizing the this compound Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
